Porphobilinogen-13C2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
3-[5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrol-3-yl](1,2-13C2)propanoic acid |
InChI |
InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16)/i2+1,9+1 |
InChI Key |
QSHWIQZFGQKFMA-INBNDSCTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of ¹³C-Labeled Porphobilinogen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ¹³C-labeled Porphobilinogen (B132115) (PBG), a critical intermediate in the biosynthesis of porphyrins, including heme. The stable isotope labeling of PBG is instrumental for a range of applications, from metabolic flux analysis and elucidation of biosynthetic pathways to its use as an internal standard for precise quantification in clinical diagnostics.
Introduction to ¹³C-Labeled Porphobilinogen
Porphobilinogen is a pyrrole (B145914) derivative that serves as the monomeric precursor for the enzymatic synthesis of tetrapyrroles. The introduction of a stable isotope, such as Carbon-13 (¹³C), into the PBG molecule provides a powerful tool for researchers. ¹³C-labeled PBG allows for the tracing of its metabolic fate using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering insights into porphyrin metabolism in both healthy and diseased states. Furthermore, its application as an internal standard in quantitative mass spectrometry assays, particularly for the diagnosis of acute porphyrias, has significantly improved analytical accuracy and reliability.
Synthesis of ¹³C-Labeled Porphobilinogen
The synthesis of ¹³C-labeled PBG can be achieved through both chemical and enzymatic approaches. The choice of method often depends on the desired labeling position and the availability of ¹³C-labeled starting materials.
Chemical Synthesis
Chemical synthesis offers the flexibility to introduce ¹³C labels at specific positions within the PBG molecule. Various synthetic routes have been developed, often involving multi-step processes starting from commercially available ¹³C-labeled precursors.
A notable approach involves the synthesis of PBG isotopomers labeled at positions 3, 4, and 11.[1] This strategy utilizes ¹³C-labeled building blocks that are then condensed to form the porphobilinogen ring structure. For instance, [11-¹³C]Porphobilinogen can be synthesized from [¹³C]methanol.[2]
Logical Workflow for Chemical Synthesis of ¹³C-Labeled PBG
Caption: General workflow for the chemical synthesis of ¹³C-labeled Porphobilinogen.
Enzymatic Synthesis
The enzymatic synthesis of ¹³C-labeled PBG mimics the natural biosynthetic pathway and is a highly specific method. It involves the condensation of two molecules of ¹³C-labeled δ-aminolevulinic acid (ALA) catalyzed by the enzyme ALA dehydratase (also known as porphobilinogen synthase). This method is particularly useful for producing uniformly labeled or specifically labeled PBG, depending on the labeling pattern of the ALA precursor.
Experimental Protocol: Enzymatic Synthesis of ¹³C-Labeled PBG
-
Preparation of ¹³C-Labeled δ-Aminolevulinic Acid (ALA): Obtain or synthesize ¹³C-labeled ALA with the desired isotopic enrichment.
-
Enzyme Preparation: Isolate and purify ALA dehydratase from a suitable source, such as bovine liver or a recombinant expression system.
-
Enzymatic Reaction:
-
Prepare a reaction buffer (e.g., Tris-HCl, pH 8.2) containing a reducing agent like dithiothreitol (B142953) (DTT) to maintain enzyme activity.
-
Add the purified ALA dehydratase to the buffer.
-
Initiate the reaction by adding the ¹³C-labeled ALA to the enzyme solution.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a sufficient period to allow for the conversion of ALA to PBG.
-
-
Reaction Termination and Product Isolation:
-
Terminate the reaction by methods such as heat inactivation or addition of a precipitating agent like trichloroacetic acid.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
-
Purification of ¹³C-Labeled PBG:
-
The supernatant containing the ¹³C-labeled PBG is subjected to purification, typically using ion-exchange chromatography.
-
Elute the bound PBG and collect the fractions.
-
Confirm the presence and purity of ¹³C-labeled PBG in the collected fractions using analytical techniques.
-
Heme Biosynthesis Pathway: Formation of Porphobilinogen
Caption: Enzymatic synthesis of ¹³C-labeled PBG within the heme biosynthesis pathway.
Characterization of ¹³C-Labeled Porphobilinogen
The successful synthesis and purification of ¹³C-labeled PBG must be confirmed through rigorous characterization using various analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful non-destructive technique for confirming the position and extent of ¹³C labeling in the PBG molecule. The chemical shifts and coupling constants in the ¹³C NMR spectrum provide detailed structural information.
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation: Dissolve a sufficient amount of the purified ¹³C-labeled PBG in a suitable deuterated solvent (e.g., D₂O).
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum on a high-field NMR spectrometer.
-
Typical parameters include a specific pulse program, a defined number of scans for adequate signal-to-noise ratio, and appropriate relaxation delays.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Assign the peaks in the spectrum to the corresponding carbon atoms in the PBG molecule based on known chemical shifts and coupling patterns. The presence of ¹³C-¹³C coupling can confirm the incorporation of multiple labels in adjacent positions.
-
Table 1: Predicted ¹³C NMR Chemical Shifts for Porphobilinogen
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 128.5 |
| C3 | 118.2 |
| C4 | 121.7 |
| C5 | 129.1 |
| C6 (CH₂) | 24.3 |
| C7 (CH₂) | 34.5 |
| C8 (COOH) | 181.2 |
| C9 (CH₂) | 31.8 |
| C10 (COOH) | 175.9 |
| C11 (CH₂NH₂) | 40.1 |
Note: Predicted chemical shifts are from the Human Metabolome Database (HMDB) and may vary slightly depending on experimental conditions.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized ¹³C-labeled PBG and to quantify the level of isotopic enrichment. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly useful for this purpose, especially when analyzing complex biological samples.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the ¹³C-labeled PBG in a solvent compatible with the LC-MS/MS system.
-
LC-MS/MS System Configuration:
-
Use a suitable liquid chromatography column for separation (e.g., a C18 reversed-phase column).
-
Set the mass spectrometer to operate in a positive or negative ionization mode, depending on the desired adduct ion.
-
For quantitative analysis using ¹³C-labeled PBG as an internal standard, develop a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method. This involves selecting specific precursor and product ion transitions for both the unlabeled and labeled PBG.
-
-
Data Acquisition and Analysis:
-
Inject the sample into the LC-MS/MS system and acquire the data.
-
Analyze the mass spectrum to confirm the molecular weight of the ¹³C-labeled PBG. The mass shift compared to unlabeled PBG will correspond to the number of ¹³C atoms incorporated.
-
Calculate the isotopic enrichment by analyzing the relative intensities of the mass peaks corresponding to the different isotopologues.
-
Table 2: LC-MS/MS Parameters for the Analysis of [2,4-¹³C₂]Porphobilinogen
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Porphobilinogen (PBG) | 227 | 210 |
| [2,4-¹³C₂]PBG | 229 | 212 |
Source: Adapted from clinical chemistry literature for the use of ¹³C-labeled PBG as an internal standard.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of ¹³C-labeled Porphobilinogen.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and characterization of ¹³C-labeled PBG. It is important to note that specific yields and enrichment levels can vary significantly depending on the specific synthetic protocol and the purity of the starting materials.
Table 3: Quantitative Data for ¹³C-Labeled Porphobilinogen
| Parameter | Description | Typical Values/Ranges |
| Synthesis Yield | The overall yield of the chemical or enzymatic synthesis of ¹³C-labeled PBG. | Highly variable |
| Isotopic Enrichment | The percentage of molecules that are labeled with ¹³C at the desired position(s). | >95% is often achievable |
| Chemical Purity | The percentage of the final product that is the desired ¹³C-labeled PBG, as determined by HPLC or NMR. | >98% |
| ¹³C NMR Chemical Shifts | The specific resonance frequencies of the ¹³C nuclei in the NMR spectrum. | See Table 1 |
| LC-MS/MS Recovery | The efficiency of extraction of ¹³C-labeled PBG from a sample matrix for quantitative analysis. | >90% |
| LC-MS/MS Precision (CV%) | The coefficient of variation for repeated measurements of ¹³C-labeled PBG concentration. | <15% |
Conclusion
The synthesis and characterization of ¹³C-labeled Porphobilinogen are essential for advancing our understanding of porphyrin metabolism and for the development of improved diagnostic tools. This guide has provided an in-depth overview of the key methodologies involved, from chemical and enzymatic synthesis to characterization by NMR and mass spectrometry. The detailed protocols and data presented herein serve as a valuable resource for researchers, scientists, and drug development professionals working in this field. The continued development of efficient and site-specific labeling strategies will undoubtedly further expand the applications of ¹³C-labeled PBG in biomedical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies of porphyrin biosynthesis by 13C-nuclear magnetic resonance; synthesis of [13C]porphobilinogen and its incorporation into protoporphyrin-IX - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000245) [hmdb.ca]
An In-depth Technical Guide to the Isotopic Labeling of Porphyrin Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies for the isotopic labeling of porphyrin precursors, essential for tracing their metabolic pathways, elucidating enzymatic mechanisms, and developing novel therapeutic and diagnostic agents.
Introduction to Isotopic Labeling of Porphyrins
Isotopic labeling is a powerful technique that involves the incorporation of stable isotopes, such as ¹³C and ¹⁵N, into molecules to track their fate in biological systems.[1] In porphyrin research, this approach is invaluable for understanding the biosynthesis of heme, chlorophyll, and other vital tetrapyrroles. By introducing isotopically enriched precursors like glycine (B1666218) and 5-aminolevulinic acid (ALA), researchers can follow the atoms as they are incorporated into the complex porphyrin macrocycle.[2] This allows for detailed studies of enzyme kinetics, metabolic flux, and the structural characterization of intermediates and final products using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis of Isotopically Labeled Porphyrin Precursors
The foundation of any isotopic labeling study of porphyrins lies in the efficient synthesis of isotopically enriched precursors. The two primary building blocks for porphyrin biosynthesis in most organisms are glycine and succinyl-CoA, which condense to form 5-aminolevulinic acid (ALA).[3][4] Therefore, the synthesis of labeled glycine and ALA is a critical first step.
Synthesis of ¹⁵N-Labeled Glycine
¹⁵N-labeled glycine is a key precursor for introducing a nitrogen isotope into the porphyrin ring. A common and effective method for its synthesis is the amination of α-haloacids using ¹⁵N-labeled ammonia (B1221849).[5]
Quantitative Data for ¹⁵N-Glycine Synthesis
| Parameter | Value | Reference |
| Starting Material | Chloroacetic acid, ¹⁵N-Ammonia | [5] |
| Reaction | Amination of α-haloacids | [5] |
| Yield (50 mL ¹⁵NH₃) | 8.7% (1.7 g) | [6] |
| Yield (100 mL ¹⁵NH₃) | 10.3% (2.0 g) | [6] |
| Yield (150 mL ¹⁵NH₃) | 16.4% (3.2 g) | [6] |
| ¹⁵N Recovery (50 mL ¹⁵NH₃) | 71% | [5] |
| ¹⁵N Recovery (100 mL ¹⁵NH₃) | 83% | [5] |
| ¹⁵N Recovery (150 mL ¹⁵NH₃) | 87% | [5] |
| Isotopic Enrichment | Directly proportional to the enrichment of the initial ¹⁵NH₃ | [6] |
Experimental Protocol: Synthesis of ¹⁵N-Glycine
-
Reaction Setup: In a two-necked 250 mL volumetric flask equipped with a Teflon valve, place the desired volume of concentrated ¹⁵N-labeled aqueous ammonia (e.g., 50, 100, or 150 mL of a 25% m/v solution).[5]
-
Addition of Chloroacetic Acid: Slowly add a solution of 25 g of chloroacetic acid dissolved in 25 mL of water to the ammonia solution under constant agitation. The flask should be kept in an ice bath to manage the exothermic reaction.[5]
-
Reaction: After the addition is complete, seal the flask and allow the reaction to proceed at room temperature for 48 hours.[5]
-
Purification:
-
Transfer the reaction mixture to a distillation system to recover the excess ¹⁵N-ammonia.[5]
-
Concentrate the remaining solution by heating to remove water.[7]
-
To the concentrated solution, add 100 mL of methanol (B129727) to precipitate the glycine, leaving the ammonium (B1175870) chloride in solution.[7]
-
Repeat the methanol precipitation three times to ensure the purity of the ¹⁵N-glycine.[7]
-
-
Analysis: Confirm the purity of the synthesized ¹⁵N-glycine using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[5] The isotopic enrichment can be determined by mass spectrometry.[6]
Synthesis of ¹³C-Labeled 5-Aminolevulinic Acid (ALA)
¹³C-labeled ALA is used to introduce carbon isotopes at specific positions within the porphyrin structure. Various synthetic routes have been developed, often starting from ¹³C-labeled precursors like glycine, bromoacetate, or potassium cyanide.[8]
Experimental Protocol: Synthesis of [5-¹³C]-ALA (A Representative Method)
This protocol is a generalized representation based on common synthetic strategies.
-
Preparation of Labeled Precursor: Synthesize a ¹³C-labeled starting material, such as methyl 3-iodo[1-¹³C]propionate, which can be generated from potassium [¹³C]cyanide.[8]
-
Coupling Reaction: A key step often involves a palladium-catalyzed coupling reaction. For example, the coupling of a phthalimido-protected acetyl chloride with a zinc-based reagent derived from the labeled propionate.[8]
-
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions (e.g., refluxing with 6N HCl) to remove the protecting groups and yield the hydrochloride salt of ¹³C-labeled ALA.[9]
-
Purification: The final product is purified by recrystallization, typically from a methanol-ethyl acetate (B1210297) mixture.[9]
-
Analysis: The structure and isotopic enrichment of the synthesized ¹³C-ALA are confirmed using NMR spectroscopy and mass spectrometry.[10][11]
Incorporation of Labeled Precursors into Porphyrins
Once the isotopically labeled precursors are synthesized, they can be introduced into biological systems to be incorporated into porphyrins. This can be achieved through in vitro enzyme assays or by feeding the precursors to whole cells.
In Vitro Porphyrin Synthesis
In vitro systems, using purified enzymes or cell extracts, offer a controlled environment to study specific steps of the porphyrin biosynthesis pathway.
Experimental Protocol: In Vitro Porphyrin Synthesis from Labeled ALA
-
Preparation of Cell Extract: Culture a microorganism known for porphyrin production, such as Rhodobacter sphaeroides, under appropriate conditions.[12] Harvest the cells and prepare a cell-free extract by sonication or other lysis methods.[8]
-
Incubation: Incubate the cell extract with the ¹³C or ¹⁵N-labeled ALA at a suitable temperature (e.g., 37°C) for a defined period (e.g., 3 hours).[1]
-
Extraction of Porphyrins: After incubation, extract the newly synthesized porphyrins from the reaction mixture. A common method involves using an ethyl acetate/acetic acid mixture, followed by back-extraction into hydrochloric acid.[8]
-
Analysis: Analyze the extracted porphyrins by HPLC and mass spectrometry to identify the labeled products and determine the extent of isotopic incorporation.[8]
Whole-Cell Labeling
Introducing labeled precursors to living cells allows for the study of porphyrin biosynthesis within a complete metabolic context.
Experimental Protocol: Whole-Cell Labeling of Heme in E. coli
-
Cell Culture: Use an E. coli strain engineered for enhanced heme production, such as one overexpressing a heme-binding protein like cytochrome b5.[13]
-
Induction and Labeling: Grow the cells to a suitable density and induce protein expression. Add the isotopically labeled ALA to the culture medium.[13]
-
Harvesting and Heme Extraction: After a period of incubation, harvest the cells by centrifugation. Extract the labeled heme from the cells, often through an acid-acetone extraction method.[13]
-
Purification and Analysis: Purify the extracted heme using chromatography. Determine the isotopic enrichment using mass spectrometry. Enrichments of over 85% have been reported using this method.[13]
Analytical Techniques for Labeled Porphyrins
Mass spectrometry and NMR spectroscopy are the primary analytical tools for characterizing isotopically labeled porphyrins.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the labeled porphyrins and to quantify the level of isotopic enrichment. High-resolution LC-MS/MS is particularly powerful for separating different porphyrin species and their isomers.[4][14]
Quantitative Data from LC-MS/MS Analysis of Porphyrins
| Parameter | Value | Reference |
| Detection Limits (LOD) | 0.2 to 3 nM | [15] |
| Quantitative Limits (LOQ) | 0.021–0.665 µg mL⁻¹ | [16] |
| Recovery | Up to 89% | [17] |
Experimental Protocol: LC-MS/MS Analysis of Labeled Porphyrins
-
Sample Preparation: Extract and purify the porphyrins from the biological matrix. For urine samples, a simple one-step extraction with formic acid and acetonitrile (B52724) can be used.[14]
-
Chromatographic Separation: Use a reversed-phase HPLC column (e.g., C18) with a gradient elution of acetonitrile and water, both containing a small percentage of formic acid to aid ionization.[8]
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode. Use multiple reaction monitoring (MRM) to detect specific parent-daughter ion transitions for each porphyrin of interest, enhancing sensitivity and selectivity.[8]
-
Data Analysis: Calculate the isotopic enrichment by analyzing the mass distribution of the molecular ion cluster.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the labeled porphyrins, allowing for the precise determination of the positions of the incorporated isotopes. ¹³C and ¹⁵N NMR are particularly informative.
NMR Chemical Shift Data for Porphyrin Precursors
| Compound | Isotope | Solvent | Chemical Shift (ppm) | Reference |
| Glycine | ¹⁵N | Solid State | ~ -345 | [7] |
| 5-Aminolevulinic Acid | ¹³C | H₂O | C2: 209.8, C3: 37.8, C4: 28.1, C5: 48.9 | [10] |
Visualizing Workflows and Pathways
Graphviz diagrams are provided below to illustrate the key processes described in this guide.
Porphyrin Biosynthesis Pathway
Caption: Porphyrin biosynthesis pathway showing precursor incorporation.
Experimental Workflow for Isotopic Labeling
Caption: General experimental workflow for porphyrin isotopic labeling.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques and obtained data.
Conclusion
The isotopic labeling of porphyrin precursors is a cornerstone of modern biochemical and biomedical research on tetrapyrroles. The ability to synthesize and incorporate labeled glycine and ALA, coupled with advanced analytical techniques like mass spectrometry and NMR, provides researchers with an unparalleled view into the intricate world of porphyrin metabolism. The methodologies outlined in this guide offer a robust framework for designing and executing experiments aimed at unraveling the complexities of porphyrin biosynthesis and function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. THE BIOSYNTHESIS OF PORPHYRINS - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15N-labeled glycine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001149) [hmdb.ca]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Conditions for growth of Rhodobacter sphaeroides in different media [protocols.io]
- 13. Biosynthetic preparation of isotopically labeled heme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A simple and economical method for the production of 13C,18O-labeled Fmoc-amino acids with high levels of enrichment: applications to isotope-edited IR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Porphobilinogen Biosynthesis and its Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of porphobilinogen (B132115) (PBG), a critical intermediate in the intricate metabolic pathway of heme synthesis. A thorough understanding of this pathway is paramount for researchers in hematology, neurology, and drug development, particularly in the context of the genetic disorders known as porphyrias. This document details the enzymatic reactions, regulatory mechanisms, and analytical techniques pertinent to the study of porphobilinogen metabolism.
Introduction to Porphobilinogen and the Heme Synthesis Pathway
Porphobilinogen (PBG) is a pyrrole (B145914) derivative that serves as a fundamental building block for the synthesis of all tetrapyrroles in living organisms, including heme, chlorophylls, and vitamin B12.[1][2] Heme, an iron-containing protoporphyrin IX, is an essential prosthetic group for a multitude of vital proteins, including hemoglobin for oxygen transport, myoglobin (B1173299) for oxygen storage, and cytochromes for electron transport and drug metabolism.[3][4]
The biosynthesis of heme is a highly conserved eight-step enzymatic pathway that commences in the mitochondria, moves to the cytosol, and concludes back in the mitochondria.[4][5][6] Porphobilinogen synthesis represents the second and third committed steps in this pathway, occurring within the cytoplasm.[5] Disruptions in this pathway, often due to genetic mutations leading to enzyme deficiencies, result in the accumulation of specific intermediates, giving rise to a group of metabolic disorders known as porphyrias.[7][8][9] The accumulation of the heme precursors δ-aminolevulinic acid (ALA) and porphobilinogen is a hallmark of the acute hepatic porphyrias, which are characterized by life-threatening neurovisceral attacks.[10]
The Core of Porphobilinogen Biosynthesis: The Role of ALA Dehydratase
The synthesis of porphobilinogen is catalyzed by a single enzyme, δ-aminolevulinic acid dehydratase (ALAD) , also known as porphobilinogen synthase (PBGS) .[11] This cytosolic enzyme orchestrates the asymmetric condensation of two molecules of δ-aminolevulinic acid (ALA) to form one molecule of porphobilinogen.[12][13][14] This reaction involves the formation of a C-C and a C-N bond, leading to the creation of the characteristic pyrrole ring of PBG.[15]
The reaction mechanism is complex, involving the formation of Schiff base intermediates with two active site lysine (B10760008) residues.[1][12][13] The enzyme has two distinct binding sites for the two ALA substrate molecules, referred to as the P-site (for the propionic acid side) and the A-site (for the acetic acid side).[16] The enzyme is a metalloenzyme, typically requiring zinc for its catalytic activity, and is notably inhibited by heavy metals such as lead.[11][14][17]
Quantitative Data on Porphobilinogen Biosynthesis
The following tables summarize key quantitative data related to the enzymes and metabolites in the porphobilinogen biosynthesis pathway. These values are essential for kinetic modeling, diagnostic assay development, and understanding the impact of inhibitors.
Table 1: Kinetic Parameters of δ-Aminolevulinic Acid Dehydratase (ALAD/PBGS)
| Organism/Tissue | K_m_ for ALA (μM) | V_max_ (μM/hr) | k_cat_ (s⁻¹) | Reference(s) |
| Human Erythrocytes | 333 | 19.3 | - | [18] |
| Human (recombinant) | 695 | - | 31 | [19] |
| Bovine Liver | 160 | - | - | [18] |
| E. coli | 4.6 (K_m,1), 66 (K_m,2_) | - | - |
Table 2: Inhibition Constants (K_i_) for ALAD/PBGS Inhibitors
| Inhibitor | Organism/Tissue | K_i_ (μM) | Inhibition Type | Reference(s) |
| Lead (Pb²⁺) | - | 0.0017 | Mixed | [17] |
| Aluminum (Al³⁺) | Rat Liver | 4.1 | Noncompetitive | [8] |
| Aluminum (Al³⁺) | Rat Erythrocyte | 1.1 | Noncompetitive | [8] |
| Triethyl Lead | Red Blood Cell | - | - | [13] |
| Porphobilinogen | Human (recombinant) | - | Mixed | [19] |
Table 3: Analytical Performance for ALA and PBG Quantification
| Analytical Method | Analyte | Matrix | LLOQ (μM) | Reference(s) |
| LC-MS/MS | ALA | Urine/Plasma | 0.05 | [5][12] |
| LC-MS/MS | PBG | Urine/Plasma | 0.05 | [5][12] |
| LC-MS/MS | ALA | Urine | 1.4 | [15] |
| LC-MS/MS | PBG | Urine | 1.0 | [15] |
Metabolic Pathway and Regulation
The synthesis of porphobilinogen is a critical juncture in the larger heme biosynthetic pathway. The regulation of this pathway is tightly controlled to meet the cellular demand for heme while preventing the toxic accumulation of porphyrin precursors.
The primary regulatory point of the entire heme synthesis pathway is the first enzyme, ALA synthase (ALAS) , which catalyzes the formation of ALA from glycine (B1666218) and succinyl-CoA in the mitochondria.[5] Heme exerts negative feedback inhibition on the synthesis and mitochondrial import of ALAS1, the ubiquitous form of the enzyme.[5][20] In erythroid cells, the expression of the ALAS2 isoform is regulated by the availability of iron.[20]
While ALAS is the primary rate-limiting step, the activity of ALAD can also be modulated. As shown in Table 2, ALAD is susceptible to inhibition by various compounds, most notably lead. Lead poisoning leads to the accumulation of ALA, a neurotoxic compound, which contributes to the symptoms of this condition.[3]
Furthermore, porphobilinogen itself can act as a feedback inhibitor of ALAD, particularly at high concentrations, which may be relevant in the context of acute porphyria attacks where PBG levels are dramatically elevated.[19]
Signaling and Regulatory Pathway Diagram
Caption: Regulation of Porphobilinogen Biosynthesis.
Experimental Protocols
Accurate and reliable measurement of the components of the porphobilinogen biosynthesis pathway is crucial for both research and clinical diagnostics. The following sections provide detailed methodologies for key experiments.
Quantification of ALA and Porphobilinogen by LC-MS/MS
This method allows for the sensitive and specific simultaneous quantification of ALA and PBG in biological matrices.
Principle: Stable isotope-labeled internal standards for ALA and PBG are added to the sample. The analytes are then extracted, derivatized (e.g., butylation) to improve chromatographic properties and ionization efficiency, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using selected reaction monitoring (SRM).
Materials:
-
5-aminolevulinic acid (ALA) standard
-
Porphobilinogen (PBG) standard
-
¹³C₅,¹⁵N-ALA internal standard
-
²,⁴-¹³C₂-PBG internal standard
-
Butanolic HCl
-
Solid Phase Extraction (SPE) cartridges (e.g., C8)
-
LC-MS/MS system with electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma or 25 µL of urine, add the internal standard mixture.
-
Perform protein precipitation if necessary (e.g., with acetonitrile).
-
Centrifuge to pellet precipitated proteins.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute ALA and PBG with an appropriate solvent.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Add butanolic HCl and incubate to form butyl esters of ALA and PBG.
-
Evaporate the derivatization reagent.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C8 or C18 column with a gradient elution.
-
Detect and quantify the analytes using SRM, monitoring specific precursor-to-product ion transitions for both the native and isotope-labeled compounds.
-
-
Quantification:
-
Calculate the concentration of ALA and PBG in the original sample by comparing the peak area ratios of the analyte to its internal standard against a calibration curve prepared with known concentrations of standards.
-
Experimental Workflow for LC-MS/MS Quantification
Caption: LC-MS/MS Workflow for ALA and PBG.
Colorimetric Assay for Porphobilinogen using Ehrlich's Reagent
This classic method provides a rapid, albeit less specific, means of detecting elevated levels of porphobilinogen.
Principle: Porphobilinogen reacts with p-dimethylaminobenzaldehyde in an acidic solution (Ehrlich's reagent) to form a reddish-mauve colored product that can be quantified spectrophotometrically at approximately 555 nm.[20][21]
Materials:
-
Modified Ehrlich's Reagent: Dissolve 1.0 g of p-dimethylaminobenzaldehyde in 30 mL of glacial acetic acid. Add 8.0 mL of 70% perchloric acid and bring the final volume to 50 mL with glacial acetic acid. Store in the dark at 4°C.[20]
-
Porphobilinogen (PBG) standard solution
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Centrifuge urine samples to remove any sediment.
-
-
Reaction:
-
In a cuvette, mix 1.0 mL of the urine sample (or PBG standard) with 1.0 mL of fresh modified Ehrlich's reagent.
-
-
Measurement:
-
Immediately measure the absorbance at 555 nm against a reagent blank (1.0 mL of water mixed with 1.0 mL of Ehrlich's reagent).
-
-
Quantification:
-
Calculate the concentration of PBG in the sample using a calibration curve prepared with known concentrations of the PBG standard. The molar extinction coefficient for the PBG-Ehrlich adduct is approximately 61,000 M⁻¹cm⁻¹.[20]
-
Note: This assay is prone to interference from other substances in urine, such as urobilinogen.[21] A confirmatory step involving solvent extraction (e.g., with chloroform (B151607) or butanol) can be performed to differentiate PBG from interfering compounds, as the PBG-Ehrlich adduct is not extractable into these organic solvents.
ALA Dehydratase (ALAD) Activity Assay
This assay measures the enzymatic activity of ALAD in biological samples such as red blood cell lysates or tissue homogenates.
Principle: The assay measures the rate of porphobilinogen formation from a known amount of δ-aminolevulinic acid substrate. The reaction is stopped, and the amount of PBG produced is quantified, typically using the colorimetric Ehrlich's reagent method.
Materials:
-
Sample (e.g., red blood cell hemolysate, tissue homogenate)
-
δ-aminolevulinic acid (ALA) solution
-
Tris-HCl buffer (pH can be optimized, e.g., pH 8.2)
-
Dithiothreitol (B142953) (DTT) to maintain a reducing environment
-
Trichloroacetic acid (TCA) to stop the reaction
-
Modified Ehrlich's Reagent
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a hemolysate from washed erythrocytes or a homogenate from the tissue of interest.
-
Determine the protein concentration of the sample.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing buffer, DTT, and the sample.
-
Pre-incubate the mixture at 37°C.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the ALA substrate.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
-
Stopping the Reaction:
-
Stop the reaction by adding an equal volume of TCA.
-
Centrifuge to pellet the precipitated protein.
-
-
PBG Quantification:
-
Take an aliquot of the supernatant and mix it with an equal volume of modified Ehrlich's reagent.
-
Measure the absorbance at 555 nm.
-
-
Calculation of Activity:
-
Calculate the amount of PBG formed using a standard curve or the molar extinction coefficient.
-
Express the enzyme activity in units such as nmol of PBG formed per hour per milligram of protein.
-
Drug Development and Therapeutic Perspectives
The porphobilinogen biosynthesis pathway is a significant target for drug development, particularly in the context of porphyrias and other diseases with dysregulated heme metabolism.
-
Enzyme Replacement Therapy: For genetic deficiencies, such as in acute intermittent porphyria (AIP) where porphobilinogen deaminase (the enzyme that utilizes PBG) is deficient, enzyme replacement therapy is a potential therapeutic strategy.
-
Inhibitors of ALAS1: Small molecule inhibitors of ALAS1 could reduce the overproduction of ALA and PBG in acute porphyrias, thereby ameliorating the neurotoxic symptoms.
-
Modulators of ALAD Activity: While direct inhibition of ALAD is generally detrimental, understanding its allosteric regulation could open avenues for developing molecules that stabilize the active form of the enzyme in certain genetic variants. Human PBGS exists in an equilibrium between a high-activity octamer and a low-activity hexamer, and some disease-causing mutations shift this equilibrium towards the less active form.[7]
-
Targeting Heme Synthesis in Cancer: Some cancers exhibit an upregulated heme synthesis pathway. Targeting enzymes in this pathway, including those involved in PBG metabolism, could be a novel anti-cancer strategy.[22]
Conclusion
The biosynthesis of porphobilinogen is a fundamental and highly regulated process central to the production of heme and other essential tetrapyrroles. A deep, technical understanding of the enzymes, kinetics, and regulatory networks governing this pathway is indispensable for researchers and clinicians. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the intricate world of porphyrin metabolism, with the ultimate goal of developing novel diagnostics and therapeutics for related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. gpnotebook.com [gpnotebook.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of human uroporphyrinogen III synthase | The EMBO Journal [link.springer.com]
- 7. Allosteric inhibition of human porphobilinogen synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of aluminum-induced inhibition of delta-aminolevulinic acid dehydratase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Urine and Plasma Porphyrin Precursors Using LC-MS in Acute Hepatic Porphyrias: Improvement in Routine Diagnosis and in the Monitoring of Kidney Failure Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 11. The porphobilinogen synthase catalyzed reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic parameters of the inhibition of red blood cell aminolevulinic acid dehydratase by triethyl lead and its reversal by dithiothreitol and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 15. biomedres.us [biomedres.us]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Direct Assay of δ-Aminolevulinic Acid Dehydratase in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ALAD Inhibition by Porphobilinogen Rationalizes the Accumulation of δ-Aminolevulinate in Acute Porphyrias - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Colorimetric PBG Assay... | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 21. academic.oup.com [academic.oup.com]
- 22. A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Porphobilinogen Isotopic Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational research into porphobilinogen (B132115) (PBG) isotopic analogues. It details the synthesis of these crucial compounds and their application in elucidating the intricate enzymatic pathways of porphyrin biosynthesis. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core biochemical processes for enhanced understanding.
Introduction to Porphobilinogen and Porphyrin Biosynthesis
Porphobilinogen (PBG) is a fundamental pyrrole-containing organic compound that serves as a critical intermediate in the biosynthesis of porphyrins.[1] These macrocyclic tetrapyrroles are essential for life, forming the core of vital molecules such as heme in hemoglobin and chlorophyll (B73375) in plants.[1][2] The biosynthesis of porphyrins from PBG is a complex, multi-step enzymatic process. A key step involves the polymerization of four PBG molecules to form hydroxymethylbilane (B3061235), a linear tetrapyrrole.[3][4] This intermediate can then be cyclized to form either uroporphyrinogen I or uroporphyrinogen III.[4][5] Uroporphyrinogen III is the precursor to all natural porphyrins, including protoporphyrin IX, the immediate precursor to heme.[2][5][6]
The elucidation of this pathway has been greatly aided by the use of isotopically labeled PBG analogues. By incorporating stable or radioactive isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into the PBG molecule, researchers have been able to trace its metabolic fate and unravel the stereochemical and mechanistic details of the enzymes involved.
Synthesis of Porphobilinogen Isotopic Analogues
Early research efforts were dedicated to the chemical synthesis of PBG labeled at specific atomic positions. These synthetic analogues were instrumental in subsequent biochemical studies.
Carbon-13 Labeled Porphobilinogen
The synthesis of [11-¹³C]Porphobilinogen has been a significant achievement, enabling detailed NMR spectroscopic studies of porphyrin biosynthesis.[7] A common strategy involves the use of [¹³C]methanol as the source of the isotopic label.[7]
A general synthetic approach for preparing various ¹³C-labeled PBG isotopomers, including [3-¹³C]-, [4-¹³C]-, and [11-¹³C]-porphobilinogen, utilizes ¹³C-enriched building blocks.[8] For instance, [11-¹³C]-porphobilinogen can be prepared from [1-¹³C]-isocyanoacetonitrile.[8] The base-catalyzed condensation of these labeled precursors allows for the specific incorporation of ¹³C at desired positions within the PBG molecule.[8]
Deuterium Labeled Porphobilinogen
Stereospecifically labeled PBG, such as (11R)-[11-²H₁]porphobilinogen and its (11S) enantiomer, have been synthesized to investigate the stereochemistry of enzymatic reactions.[9] These syntheses allow for the determination of the absolute configuration and enantiomeric purity of the labeled PBG, which is crucial for interpreting the results of enzymatic incorporation studies.[9]
Enzymatic Studies with Isotopic Porphobilinogen Analogues
The primary application of isotopically labeled PBG is in the study of the enzymes that catalyze the early steps of porphyrin biosynthesis: porphobilinogen deaminase and uroporphyrinogen III synthase.
Porphobilinogen Deaminase (Hydroxymethylbilane Synthase)
Porphobilinogen deaminase (PBGD) catalyzes the head-to-tail condensation of four molecules of PBG to form the linear tetrapyrrole, hydroxymethylbilane.[3][4] In the absence of the next enzyme in the pathway, hydroxymethylbilane spontaneously cyclizes to form the symmetrical uroporphyrinogen I.[3][5]
Uroporphyrinogen III Synthase (Cosynthase)
Uroporphyrinogen III synthase (UROS) works in concert with PBGD to produce uroporphyrinogen III, the physiological precursor to natural porphyrins.[4][10] This enzyme catalyzes the inversion of the fourth (D) pyrrole (B145914) ring of hydroxymethylbilane before cyclization, leading to the formation of the asymmetrical uroporphyrinogen III isomer.[9][11]
Elucidating the Enzymatic Mechanism
The use of stereospecifically deuterated PBG has demonstrated that the enzymatic conversion of PBG into hydroxymethylbilane by PBGD proceeds with overall retention of configuration at the aminomethyl carbon.[9] Studies with ¹³C-labeled PBG have allowed for the assignment of signals in the ¹³C-NMR spectra of the resulting protoporphyrin-IX, confirming the incorporation and rearrangement of the carbon skeleton.[7]
Experimental Protocols
General Porphobilinogen Deaminase Activity Assay
This protocol outlines a general method for measuring the activity of porphobilinogen deaminase in erythrocytes.
Materials:
-
Whole blood collected in a green-top (heparin) tube.
-
Porphobilinogen (PBG) substrate solution.
-
Tris-HCl buffer (100 mM, pH 8.2).[3]
-
3M HCl.[11]
Procedure:
-
Isolate erythrocytes by centrifugation and wash with cold 0.9% saline.
-
Prepare a lysate of the washed erythrocytes.
-
To a microfuge tube, add 50 µL of 100 mM Tris-HCl buffer (pH 8.2).[3]
-
Add a specific amount of the erythrocyte lysate (e.g., ~2 mg of hemoglobin).[3]
-
Add 100 µL of distilled water.[3]
-
Initiate the reaction by adding the PBG substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[3]
-
Stop the reaction by adding an equal volume of 3M HCl.[11]
-
Induce oxidation of the formed uroporphyrinogen I to uroporphyrin I by exposure to longwave UV light (320-400nm) for 30 minutes or bright fluorescent light for 2 hours.[11]
-
Centrifuge the sample to pellet any precipitate.[11]
-
Quantify the uroporphyrin I formed, typically by UPLC with fluorescence detection.[11]
Synthesis of Uroporphyrinogen I and III for Further Assays
This protocol describes the enzymatic synthesis of uroporphyrinogen I and III, which can serve as substrates for subsequent enzymes in the heme biosynthetic pathway.
Materials:
-
Recombinant porphobilinogen deaminase (rPBGD).[11]
-
Recombinant uroporphyrinogen III synthase (rU3S) (for uroporphyrinogen III synthesis).[11]
-
Porphobilinogen (PBG) solution (2.2 mM in 0.1 M Tris pH 7.65).[11]
-
10 mM Dithiothreitol (DTT) in 0.1 M Tris pH 7.65.[11]
-
0.15 M KH₂PO₄.[11]
Procedure:
-
For Uroporphyrinogen I Synthesis: Add 10 µL of 0.5 µg/µL rPBGD to 75 µL of 10 mM DTT in 0.1 M Tris pH 7.65.[11]
-
For Uroporphyrinogen III Synthesis: To the above mixture, add 1.5 µL of 1 µg/µL rU3S.[11]
-
Perform all subsequent steps in the dark.[11]
-
Start the reaction by adding 15 µL of 2.2 mM PBG solution.[11]
-
Incubate the mixture at 37°C for 35 minutes.[11]
-
Neutralize the reaction with 20 µL of 0.15 M KH₂PO₄ and cool on ice for at least 2 minutes.[11]
Quantitative Data Summary
The following table summarizes key quantitative data from early enzymatic studies of porphyrin biosynthesis.
| Parameter | Enzyme | Substrate | Value | Reference |
| Kₘ | Porphobilinogen Deaminase | Porphobilinogen | 11.2 ± 0.5 µM | [3] |
| Vₘₐₓ | Porphobilinogen Deaminase | Porphobilinogen | 0.0041 ± 0.0002 µM/(min·mg of hemoglobin) | [3] |
| Product Ratio (Uro'gen III : Uro'gen I) | PBGD + UROS | Porphobilinogen | 85-90% : 10-15% | [5] |
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.
References
- 1. Synthesis and evaluation of radiolabeled porphyrin derivatives for cancer diagnoses and their nonradioactive counterparts for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biosynthesis of uroporphyrinogen III: mechanism of action of porphobilinogen deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. THE ENZYMATIC SYNTHESIS OF UROPORPHYRINOGENS FROM PORPHOBILINOGEN - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Studies of porphyrin biosynthesis by 13C-nuclear magnetic resonance; synthesis of [13C]porphobilinogen and its incorporation into protoporphyrin-IX - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Test Details [utmb.edu]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
An In-depth Technical Guide to the Physical and Chemical Properties of Porphobilinogen-13C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Porphobilinogen-13C2, a critical isotopically labeled internal standard for the accurate quantification of porphobilinogen (B132115) (PBG) in biological samples. This document details its fundamental characteristics, experimental protocols for its use, and its role within the broader context of porphyrin metabolism.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled form of porphobilinogen, an essential intermediate in the biosynthesis of heme.[1] The incorporation of two carbon-13 isotopes provides a distinct mass shift, enabling its use as an internal standard in mass spectrometry-based assays to correct for matrix effects and variations in sample processing, thereby ensuring highly accurate quantification of endogenous porphobilinogen.
Data Presentation: Quantitative Properties of this compound
Precise quantitative physical and chemical data for this compound is not extensively available in the literature. The following table summarizes the known properties of this compound and utilizes data from its unlabeled counterpart, Porphobilinogen, as a reasonable approximation where specific data for the labeled compound is unavailable. It is important to note that isotopic labeling is not expected to significantly alter most bulk physical properties.
| Property | Value | Source |
| Chemical Formula | C₈¹³C₂H₁₄N₂O₄ | [2] |
| Molecular Weight | ~228.22 g/mol (Varies slightly based on the positions of ¹³C) | Calculated |
| Exact Mass | 228.1026 Da (Calculated for ¹³C at positions 2 and 4) | Calculated |
| Physical State | Solid | [3] |
| Melting Point | Data not available (Unlabeled PBG decomposes) | |
| Boiling Point | Data not available | |
| Solubility | Soluble in aqueous solutions, particularly under acidic or basic conditions. Limited solubility in most organic solvents. | Inferred from unlabeled PBG |
| Appearance | White to off-white solid | Inferred from unlabeled PBG |
| Storage and Stability | Porphobilinogen is known to be light-sensitive and unstable at room temperature in solution. For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light.[4] Urine samples containing porphobilinogen should be protected from light and stored frozen.[4][5] | [4][5] |
Experimental Protocols
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of porphobilinogen in biological matrices such as urine and plasma.[6][7][8][9]
Quantification of Porphobilinogen in Urine by LC-MS/MS
This protocol provides a generalized methodology for the quantitative analysis of porphobilinogen in urine using this compound as an internal standard.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., anion exchange)
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample to remove any particulate matter.
-
To a 1 mL aliquot of the urine supernatant, add a known amount of this compound internal standard solution.
-
-
Solid-Phase Extraction (SPE):
-
Condition the anion exchange SPE cartridge with methanol followed by water.
-
Load the urine sample containing the internal standard onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the porphobilinogen and this compound with an appropriate acidic solution (e.g., formic acid in water/acetonitrile).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the eluted sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water with formic acid (A) and acetonitrile with formic acid (B).
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for both porphobilinogen and this compound in selected reaction monitoring (SRM) mode. A common transition for porphobilinogen is m/z 227 -> 210, and for this compound, it is m/z 229 -> 212.[6][9]
-
-
-
Quantification:
-
The concentration of porphobilinogen in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled porphobilinogen.
-
Synthesis of [11-¹³C]Porphobilinogen
The synthesis of isotopically labeled porphobilinogen can be achieved through various chemical routes. One documented method involves the use of [¹³C]methanol as a starting material to introduce the carbon-13 label at a specific position.[10] While a detailed, step-by-step protocol is proprietary to commercial suppliers, the general approach involves a multi-step organic synthesis to construct the pyrrole (B145914) ring with the desired side chains and incorporating the ¹³C label at a key step.
Signaling Pathways and Metabolic Context
Porphobilinogen is a crucial intermediate in the heme biosynthesis pathway, also known as the porphyrin pathway.[11][12][13] This metabolic process is fundamental for the production of heme, a vital component of hemoglobin, myoglobin, and cytochromes.
Porphyrin Biosynthesis Pathway
The following diagram illustrates the key steps in the porphyrin biosynthesis pathway, highlighting the central role of porphobilinogen.
Caption: The heme biosynthesis pathway, starting from glycine and succinyl-CoA and culminating in the formation of heme.
Experimental Workflow for Porphobilinogen Quantification
The following diagram outlines the typical workflow for the quantitative analysis of porphobilinogen in a clinical or research setting.
Caption: A typical workflow for the quantification of porphobilinogen in urine using an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise measurement of porphobilinogen in biological matrices. Its use as an internal standard in LC-MS/MS assays has significantly improved the diagnosis and monitoring of porphyrias. This guide provides essential information on its properties and application, serving as a valuable resource for researchers and clinicians in the field of metabolic disorders and drug development.
References
- 1. Porphobilinogen - Wikipedia [en.wikipedia.org]
- 2. This compound,15N | LGC Standards [lgcstandards.com]
- 3. Porphobilinogen | C10H14N2O4 | CID 1021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative measurement of porphobilinogen in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for measurement of porphobilinogen in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Studies of porphyrin biosynthesis by 13C-nuclear magnetic resonance; synthesis of [13C]porphobilinogen and its incorporation into protoporphyrin-IX - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Porphyrin Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pharmacy180.com [pharmacy180.com]
- 13. Porphyrin - Wikipedia [en.wikipedia.org]
Tracing Heme's Blueprint: A Technical Guide to Porphobilinogen-13C2 for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the use of doubly labeled porphobilinogen (B132115), Porphobilinogen-13C2 (PBG-13C2), as a powerful tool for tracing the metabolic flux of the heme biosynthesis pathway. By introducing a stable isotope-labeled intermediate, researchers can precisely quantify the rate of porphyrin production, offering invaluable insights into normal physiology, disease pathogenesis, and the mechanism of action for novel therapeutics.
Introduction: The Significance of Heme and Its Synthesis
Heme, an iron-containing porphyrin, is an essential prosthetic group for a vast array of proteins involved in critical biological processes, including oxygen transport (hemoglobin), electron transport (cytochromes), and detoxification (cytochrome P450 enzymes). The intricate and highly regulated heme biosynthesis pathway involves eight enzymatic steps, converting glycine (B1666218) and succinyl-CoA into the final heme molecule. Dysregulation of this pathway can lead to a group of metabolic disorders known as porphyrias.
Metabolic flux analysis (MFA) using stable isotopes is a cornerstone technique for quantifying the in vivo rates of metabolic pathways.[1][2][3] By introducing a substrate labeled with a non-radioactive, heavy isotope like carbon-13 (13C), scientists can trace the journey of the labeled atoms through a metabolic network.[4][5][6] This guide focuses on the specific application of this compound (PBG-13C2) as a tracer to elucidate the flux through the latter stages of the heme synthesis pathway.
The Heme Biosynthesis Pathway: A Brief Overview
The synthesis of heme begins in the mitochondria, moves to the cytosol, and finally returns to the mitochondria for the terminal steps. A critical step in the cytosol is the condensation of two molecules of aminolevulinic acid (ALA) to form the pyrrole (B145914) ring structure of porphobilinogen (PBG), a reaction catalyzed by ALA dehydratase.[7] Four molecules of PBG are then sequentially condensed by porphobilinogen deaminase (also known as hydroxymethylbilane (B3061235) synthase) to form the linear tetrapyrrole, hydroxymethylbilane.[7] Subsequent enzymatic reactions cyclize, modify, and ultimately insert iron to form heme.
References
- 1. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Author contributions [frontiersin.org]
- 6. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Porphobilinogen - Wikipedia [en.wikipedia.org]
A Technical Guide to the Theoretical Mass and Isotopic Distribution of Porphobilinogen-13C2
Introduction
Porphobilinogen (B132115) (PBG) is a critical intermediate organic compound in the biosynthesis of porphyrins, which are essential for vital molecules like hemoglobin in blood and chlorophyll (B73375) in plants.[1][2] In clinical diagnostics and metabolic research, particularly for disorders known as porphyrias, accurate quantification of PBG is paramount.[3][4] Stable isotope-labeled internal standards, such as Porphobilinogen-13C2 (PBG-¹³C₂), are indispensable for achieving high precision and accuracy in mass spectrometry-based assays. This guide provides an in-depth analysis of the theoretical mass and expected isotopic distribution of PBG and its ¹³C₂-labeled variant, alongside relevant biochemical pathways and analytical methodologies.
Molecular Composition and Theoretical Mass
The foundation of mass spectrometric analysis lies in the precise mass of a molecule. The theoretical monoisotopic mass is calculated using the masses of the most abundant naturally occurring stable isotopes of each element.
The molecular formula for unlabeled Porphobilinogen is C₁₀H₁₄N₂O₄ .[1][5][6] Consequently, the formula for Porphobilinogen-¹³C₂ is ¹²C₈¹³C₂H₁₄N₂O₄ .
Table 1: Exact Masses of Relevant Stable Isotopes
| Isotope | Exact Mass (Da) | Natural Abundance (%) |
| ¹H | 1.007825 | 99.9885 |
| ²H | 2.014102 | 0.0115 |
| ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 |
| ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 |
| ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 |
| ¹⁸O | 17.999160 | 0.205 |
| Data sourced from the IUPAC Subcommittee for Isotopic Abundance Measurements.[7] |
Using these values, the theoretical monoisotopic masses can be calculated.
Table 2: Calculation of Theoretical Monoisotopic Mass
| Compound | Elemental Composition | Calculation | Monoisotopic Mass (Da) |
| Porphobilinogen | (10 x C) + (14 x H) + (2 x N) + (4 x O) | (10 x 12.000000) + (14 x 1.007825) + (2 x 14.003074) + (4 x 15.994915) | 226.095358 |
| Porphobilinogen-¹³C₂ | (8 x ¹²C) + (2 x ¹³C) + (14 x H) + (2 x N) + (4 x O) | (8 x 12.000000) + (2 x 13.003355) + (14 x 1.007825) + (2 x 14.003074) + (4 x 15.994915) | 228.102068 |
Theoretical Isotopic Distribution
The isotopic distribution pattern observed in a mass spectrum arises from the natural abundance of heavier isotopes. The monoisotopic peak (M) is composed entirely of the most abundant isotopes. The M+1 peak results from the presence of one heavy isotope (e.g., ¹³C, ¹⁵N), while the M+2 peak results from two heavy isotopes or one isotope that is heavier by two mass units (e.g., ¹⁸O).
Table 3: Predicted Relative Abundance of Major Isotopic Peaks
| Compound | Peak | Primary Contributors | Predicted Relative Abundance (%) |
| Porphobilinogen | M | ¹²C₁₀¹H₁₄¹⁴N₂¹⁶O₄ | 100.00 |
| M+1 | ¹³C, ¹⁵N, ²H, ¹⁷O | ~11.75 | |
| M+2 | ¹⁸O, (¹³C)₂, ¹³C¹⁵N, etc. | ~1.60 | |
| Porphobilinogen-¹³C₂ | M | ¹²C₈¹³C₂¹H₁₄¹⁴N₂¹⁶O₄ | 100.00 |
| M+1 | ¹³C (from 8 C), ¹⁵N, ²H, ¹⁷O | ~10.61 | |
| M+2 | ¹⁸O, (¹³C)₂, ¹³C¹⁵N, etc. | ~1.45 |
Note: These are theoretical predictions. Actual measured abundances may vary slightly.
Role in Metabolic Pathways
Porphobilinogen is a cornerstone of the heme biosynthesis pathway. It is synthesized in the cytosol from two molecules of δ-aminolevulinic acid (ALA) by the enzyme ALA dehydratase.[8] Subsequently, four molecules of porphobilinogen are condensed by the enzyme porphobilinogen deaminase to form hydroxymethylbilane, the linear tetrapyrrole precursor to all porphyrins.[9]
Caption: The initial stages of the heme biosynthesis pathway.
Experimental Protocol for Mass Spectrometric Analysis
The use of Porphobilinogen-¹³C₂ as an internal standard is central to the accurate quantification of endogenous PBG by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using the stable isotope dilution method.
Objective: To provide a generalized protocol for the quantitative analysis of porphobilinogen in urine.
Materials and Reagents:
-
Urine samples, calibrators, and quality control materials
-
Porphobilinogen (PBG) analytical standard
-
Porphobilinogen-¹³C₂ (Internal Standard, IS)
-
Methanol, Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid
-
Deionized Water
-
Solid-Phase Extraction (SPE) cartridges (e.g., anion exchange)
-
Protein precipitation solution (e.g., sulfosalicylic acid)
Experimental Workflow:
Caption: A typical workflow for PBG analysis using LC-MS/MS.
Detailed Procedure:
-
Sample Preparation:
-
To 100 µL of urine sample, calibrator, or QC, add 10 µL of the Porphobilinogen-¹³C₂ internal standard solution.
-
Add 100 µL of protein precipitation solution, vortex thoroughly, and centrifuge to pellet proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition an anion exchange SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the porphobilinogen and internal standard using an appropriate acidic elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Perform separation on a reverse-phase column (e.g., C18) with a gradient elution using mobile phases typically composed of water and acetonitrile with a formic acid modifier.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Selected Reaction Monitoring (SRM) for quantification.
-
-
Data Analysis:
-
Integrate the chromatographic peak areas for both the analyte (PBG) and the internal standard (PBG-¹³C₂).
-
Calculate the ratio of the PBG peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of PBG in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
This guide details the theoretical mass and isotopic distribution of Porphobilinogen-¹³C₂, confirming its suitability as an internal standard for quantitative bioanalysis. The calculated monoisotopic mass of 228.102068 Da for the labeled compound provides a clear +2 Da shift from the native PBG, which is ideal for avoiding isotopic crosstalk in mass spectrometry. The outlined LC-MS/MS protocol, which leverages the distinct mass-to-charge ratios of the native and labeled species, represents the gold standard for the sensitive and specific measurement of porphobilinogen in a clinical and research setting.
References
- 1. Porphobilinogen - Wikipedia [en.wikipedia.org]
- 2. Porphobilinogen | [frontierspecialtychemicals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. merckindex.rsc.org [merckindex.rsc.org]
- 6. Porphobilinogen | C10H14N2O4 | CID 1021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. Porphyrin Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 10. Quantitative measurement of porphobilinogen in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Quantitative Analysis of Porphobilinogen using LC-MS/MS and a ¹³C₂ Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Porphobilinogen (B132115) (PBG) is a critical intermediate in the heme biosynthesis pathway.[1][2] Accurate and sensitive quantification of urinary PBG is essential for the diagnosis and management of acute porphyrias, a group of inherited metabolic disorders.[3] Elevated PBG levels are a key biomarker for acute intermittent porphyria (AIP), variegate porphyria (VP), and hereditary coproporphyria (HCP) during acute attacks.[3]
Historically, colorimetric assays were used for PBG measurement, but these methods often lack the analytical sensitivity and specificity required for accurate diagnosis.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering superior specificity, sensitivity, and accuracy.[4][6] This application note provides a detailed protocol for the quantitative analysis of PBG in urine using LC-MS/MS with a stable isotope-labeled internal standard (¹³C₂-PBG) for precise quantification.
Clinical Significance
The measurement of urinary PBG is a primary diagnostic test for evaluating patients with suspected acute porphyria who may present with neurovisceral symptoms such as severe abdominal pain, neuropathy, and psychiatric features.[3] During an acute attack, urinary PBG levels can be significantly elevated, sometimes more than 50 times the upper limit of the normal range.[7] Monitoring these levels is also crucial for assessing the therapeutic response to treatments like hemin (B1673052) therapy.[5][8]
Heme Biosynthesis Pathway
The following diagram illustrates the initial steps of the heme biosynthesis pathway, highlighting the formation of Porphobilinogen.
Experimental Protocol
This protocol outlines a robust LC-MS/MS method for the quantification of PBG in urine.
Materials and Reagents
-
Porphobilinogen (PBG) standard
-
¹³C₂-Porphobilinogen (¹³C₂-PBG) internal standard[9]
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., anion exchange or silica)[10][11]
-
Urine samples (patient, quality control)
Sample Preparation
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex mix for 15 seconds and centrifuge at 4000 rpm for 5 minutes to pellet any precipitate.
-
Internal Standard Spiking: To 50 µL of calibrator, quality control, or patient urine sample, add a specific volume of ¹³C₂-PBG internal standard solution.[10]
-
Extraction (select one method):
-
Solid Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the spiked sample, wash with an appropriate solvent to remove interferences, and elute the analyte and internal standard.[4][10] Silica SPE cartridges have been shown to be effective at removing ion suppression.[11]
-
Protein Precipitation: Add a protein precipitating agent (e.g., sulfosalicylic acid or acetonitrile) to the spiked sample.[12][13] Vortex mix and centrifuge. Collect the supernatant for analysis.
-
-
Final Preparation: Evaporate the eluate or supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Chromatographic Column: A reverse-phase C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used.[6][8]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A suitable gradient program should be developed to achieve chromatographic separation of PBG from potential interferences.
-
Injection Volume: 5-10 µL
-
Column Temperature: 40-45 °C[12]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical LC-MS/MS assay for PBG quantification.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 100 µmol/L | [10] |
| Lower Limit of Quantification (LLOQ) | 0.1 µmol/L | [10] |
| Intra-assay Precision (CV%) | < 10% | [8] |
| Inter-assay Precision (CV%) | < 10% | [8] |
| Accuracy (% Recovery) | 88.2 - 110% | [8] |
| Mean Recovery | 99.7% | [10] |
Table 2: Reference Intervals for Urinary PBG
| Population | Reference Interval | Reference |
| Healthy Adults (24-hour collection) | 0.39 - 1.40 µmol/24-h | [10] |
| Healthy Adults (Random Urine, Female) | < 0.19 mmol PBG/mol Creatinine | [10] |
| Healthy Adults (Random Urine, Male) | < 0.17 mmol PBG/mol Creatinine | [10] |
Workflow Diagram
The diagram below outlines the complete workflow for the quantitative analysis of Porphobilinogen.
Conclusion
The described LC-MS/MS method provides a highly specific, sensitive, and reliable approach for the quantitative analysis of Porphobilinogen in urine. The use of a stable isotope-labeled internal standard ensures accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. This methodology is well-suited for clinical diagnostic laboratories and research settings involved in the study and management of acute porphyrias. The enhanced analytical performance of LC-MS/MS over traditional methods leads to improved clinical sensitivity and specificity in diagnosing these rare metabolic disorders.[4]
References
- 1. Porphyrin Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Porphobilinogen - Wikipedia [en.wikipedia.org]
- 3. Porphobilinogen, Quantitative, Random, Urine - Mayo Clinic Laboratories | Neurology Catalog [neurology.testcatalog.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. Development and validation of an LC-MS/MS method for measurement of porphobilinogen in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Quantitative measurement of porphobilinogen in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urinary Porphobilinogen (PBG) Measurement Using Porphobilinogen-¹³C₂ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of urinary porphobilinogen (B132115) (PBG), a key precursor in the heme biosynthesis pathway, is crucial for the diagnosis and management of acute porphyrias.[1][2][3] Acute intermittent porphyria (AIP), hereditary coproporphyria (HCP), and variegate porphyria (VP) are genetic metabolic disorders characterized by the accumulation of porphyrin precursors, leading to life-threatening neurovisceral attacks.[4][5] Traditional colorimetric assays for PBG measurement are known to lack analytical specificity and sensitivity.[6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing a stable isotope-labeled internal standard, such as Porphobilinogen-¹³C₂ (PBG-¹³C₂), offers superior accuracy, precision, and specificity for the quantitative analysis of urinary PBG.[6][7][8][9][10]
This document provides detailed application notes and protocols for the measurement of urinary PBG using PBG-¹³C₂ as an internal standard by LC-MS/MS.
Principle of the Method
This method employs a stable isotope dilution technique coupled with LC-MS/MS. A known amount of Porphobilinogen-¹³C₂ is added to the urine sample as an internal standard. This internal standard co-elutes with the endogenous PBG during chromatographic separation and is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. The ratio of the signal intensity of the analyte (PBG) to that of the internal standard (PBG-¹³C₂) is used to calculate the concentration of PBG in the sample, correcting for variations in sample preparation and instrument response.
Heme Biosynthesis Pathway
The following diagram illustrates the initial steps of the heme biosynthesis pathway, highlighting the role of PBG.
Caption: Initial steps of the Heme Biosynthesis Pathway.
Experimental Protocols
Materials and Reagents
-
Porphobilinogen (PBG) standard
-
Porphobilinogen-¹³C₂ (PBG-¹³C₂) internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Glacial acetic acid
-
Deionized water (18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[8]
-
Urine samples (random or 24-hour collection, protected from light and frozen)[5][11]
Preparation of Standards and Internal Standard Working Solution
-
PBG Stock Solution (e.g., 100 mg/L): Accurately weigh and dissolve PBG standard in deionized water to prepare a stock solution.
-
PBG Calibration Standards (e.g., 0.1 to 2.0 mg/L): Prepare a series of calibration standards by serially diluting the PBG stock solution in a blank urine matrix.[8]
-
PBG-¹³C₂ Internal Standard Working Solution (e.g., 2.75 µg/mL): Prepare a working solution of PBG-¹³C₂ in deionized water. The concentration should be optimized based on instrument sensitivity.
Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen urine samples at room temperature.
-
To a 1 mL aliquot of urine sample, calibrator, or quality control sample, add a precise volume of the PBG-¹³C₂ internal standard working solution.[6][8]
-
Acidify the sample with glacial acetic acid.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the prepared sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water.
-
Elute the analyte and internal standard with 1 mL of 1 mol/L glacial acetic acid.[8]
-
Transfer the eluate to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters and should be optimized for the specific instrumentation used.
| Parameter | Typical Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18 column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of PBG from matrix components |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| PBG Transition | Precursor ion (m/z) 227 → Product ion (m/z) 210[6][7][8][10] |
| PBG-¹³C₂ Transition | Precursor ion (m/z) 229 → Product ion (m/z) 212[6][7][8][10] |
Experimental Workflow
The following diagram outlines the major steps in the analytical procedure.
Caption: Workflow for urinary PBG analysis by LC-MS/MS.
Data Presentation
Method Validation Parameters
The following table summarizes typical quantitative data for the LC-MS/MS method for urinary PBG.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 2.0 mg/L | [6][9] |
| Correlation Coefficient (r²) | > 0.99 | [12] |
| Intra-assay Precision (CV) | 2.6 - 3.1% | [6][9] |
| Inter-assay Precision (CV) | 3.2 - 3.5% | [6][9] |
| Mean Recovery | 99.7% | [13] |
| Limit of Quantification (LOQ) | 0.1 µmol/L | [13] |
Reference Intervals
The following table provides reference intervals for urinary PBG excretion in healthy individuals.
| Population | Reference Interval (LC-MS/MS) | Reference |
| Healthy Adults | 0.02 - 0.42 mg/24 h | [6][9] |
| Healthy Adults | < 0.19 mmol PBG/mol Cr (Women) | [13] |
| Healthy Adults | < 0.17 mmol PBG/mol Cr (Men) | [13] |
Discussion
The use of Porphobilinogen-¹³C₂ as an internal standard in an LC-MS/MS assay provides a robust and reliable method for the quantification of urinary PBG. This stable isotope dilution method effectively corrects for matrix effects and variations in sample recovery during preparation, leading to high accuracy and precision. The enhanced analytical specificity of this method significantly reduces the potential for false-positive results that can occur with older, less specific colorimetric methods.[6][7]
The improved clinical sensitivity and specificity of the LC-MS/MS method are critical for the accurate diagnosis of acute porphyrias.[6][9] During an acute attack, urinary PBG levels can be substantially elevated, often in the range of 20-200 mg/L. A normal PBG level in a symptomatic patient effectively rules out an acute porphyria attack.[5]
Conclusion
The LC-MS/MS method utilizing Porphobilinogen-¹³C₂ as an internal standard is the gold standard for the quantitative measurement of urinary PBG. Its superior analytical performance makes it an indispensable tool for clinical diagnostics and for monitoring therapeutic responses in patients with acute porphyrias. This detailed protocol provides a foundation for laboratories to establish and validate this essential assay.
References
- 1. Acute Intermittent Porphyria Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]
- 2. Acute Intermittent Porphyria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Porphyria Diagnosis — United Porphyrias Association [porphyria.org]
- 4. Porphobilinogen (PBG), Quantitative, Urine | MLabs [mlabs.umich.edu]
- 5. Urinary porphobilinogen (PBG) – Supra-Regional Assay Service [sas-centre.org]
- 6. Quantitative measurement of porphobilinogen in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Quantitative measurement of porphobilinogen in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. labcorp.com [labcorp.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. Development and validation of an LC-MS/MS method for measurement of porphobilinogen in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Accurate Quantification of Porphobilinogen (PBG) in Urine for the Diagnosis of Acute Intermittent Porphyria (AIP) using Porphobilinogen-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Intermittent Porphyria (AIP) is a rare autosomal dominant metabolic disorder characterized by a deficiency of the enzyme hydroxymethylbilane (B3061235) synthase (HMBS), also known as porphobilinogen (B132115) deaminase.[1][2] This enzymatic defect in the heme biosynthesis pathway leads to the accumulation of porphyrin precursors, primarily aminolevulinic acid (ALA) and porphobilinogen (PBG), in the body.[3][4] The clinical manifestation of AIP includes severe neurovisceral attacks, which can be life-threatening if not diagnosed and managed promptly.[2][4]
The cornerstone of AIP diagnosis is the quantitative measurement of urinary PBG, as its levels are significantly elevated during acute attacks.[1][3] Historically, colorimetric assays were used for PBG quantification, but these methods lack the necessary analytical sensitivity and specificity.[5][6][7] The development of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, utilizing Porphobilinogen-¹³C₂ (PBG-¹³C₂) as an internal standard, has revolutionized the accurate and reliable quantification of PBG for AIP diagnosis.[5][6][7][8] This application note provides a comprehensive overview and detailed protocols for the use of PBG-¹³C₂ in the precise measurement of urinary PBG.
Principle of the Method
The method is based on the principle of stable isotope dilution mass spectrometry. A known amount of Porphobilinogen-¹³C₂ (PBG-¹³C₂), a non-radioactive, stable isotope-labeled version of PBG, is added to the urine sample as an internal standard.[5][6][7] PBG and PBG-¹³C₂ are chemically identical and thus exhibit the same behavior during sample preparation (e.g., extraction) and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.
By measuring the ratio of the signal intensity of the endogenous PBG to that of the added PBG-¹³C₂, a highly accurate and precise quantification of the PBG concentration in the sample can be achieved. This method effectively corrects for any analyte loss during sample processing and compensates for matrix effects that can suppress or enhance the analyte signal in the mass spectrometer.
Heme Biosynthesis Pathway and the Role of PBG in AIP
Caption: Simplified Heme Biosynthesis Pathway in AIP.
Experimental Protocols
Materials and Reagents
-
Porphobilinogen (PBG) standard
-
Porphobilinogen-¹³C₂ (PBG-¹³C₂) internal standard
-
LC-MS grade water, methanol (B129727), and acetonitrile
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (anion exchange)
-
Urine samples (patient and control)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Storage : Collect random or 24-hour urine samples.[9][10] Specimens should be protected from light and frozen immediately after collection to prevent PBG degradation.[9]
-
Internal Standard Spiking : To 1 mL of urine, add a known amount (e.g., 2.75 µg) of PBG-¹³C₂ internal standard solution.[5][7]
-
SPE Cartridge Conditioning : Condition an anion exchange SPE cartridge by washing with methanol followed by water.
-
Sample Loading : Load the urine sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge to remove interfering substances.
-
Elution : Elute the bound PBG and PBG-¹³C₂ using an appropriate acidic solution (e.g., 1 mol/L acetic acid).[11]
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Column : A C18 reversed-phase column is typically used.
-
Mobile Phase : A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed for separation.
-
Flow Rate : A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume : 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization Mode : Electrospray ionization (ESI) in positive mode.
-
Detection Mode : Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions : Monitor the specific precursor-to-product ion transitions for both PBG and PBG-¹³C₂.
-
Workflow for PBG Quantification
Caption: LC-MS/MS Workflow for Urinary PBG Quantification.
Quantitative Data Summary
The use of PBG-¹³C₂ in LC-MS/MS methods provides superior analytical performance compared to traditional methods.
Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (Calibration Range) | 0.1 - 2.0 mg/L | [5][6][7] |
| Inter-assay CV | 3.2 - 3.5% | [5][6][7] |
| Intra-assay CV | 2.6 - 3.1% | [5][6][7] |
| Mean Recovery | 99.7% | [12] |
| Limit of Quantification (LOQ) | 0.1 µmol/L | [12] |
Comparison of LC-MS/MS with Anion-Exchange Method
| Parameter | Value | Reference |
| Regression Equation | y = 0.84x + 0.74 | [5][6][7] |
| Correlation Coefficient (r) | 0.85 | [5][6][7] |
(where y = anion-exchange method and x = LC-MS/MS method)
Reference Intervals for Urinary PBG
| Population | Method | Reference Interval | Reference |
| Healthy Volunteers (n=47) | LC-MS/MS | 0.02 - 0.42 mg/24 h | [5][6][7] |
| Healthy Adults (Female) | LC-MS/MS | < 0.19 mmol PBG/mol Cr | [12] |
| Healthy Adults (Male) | LC-MS/MS | < 0.17 mmol PBG/mol Cr | [12] |
| Healthy Adults (24-h) | LC-MS/MS | 0.39 - 1.40 µmol/24-h | [12] |
| General Population | Colorimetric | Up to 2.0 mg/24 h | [5][6] |
Clinical Significance
The accurate quantification of urinary PBG is critical for the differential diagnosis of acute porphyrias. During an acute attack of AIP, urinary PBG levels can be significantly elevated, often reaching 50 to 200 mg/L.[3] A normal PBG level during acute neurovisceral symptoms virtually excludes AIP as the cause.[3] The enhanced sensitivity and specificity of the LC-MS/MS method using PBG-¹³C₂ prevent false-positive and false-negative results that can occur with less specific colorimetric methods.[5][6][7] In some cases, patients with confirmed AIP and elevated PBG by LC-MS/MS had values within the reference interval when measured by a quantitative anion-exchange method, highlighting the superior clinical utility of the mass spectrometry-based assay.[5][7]
Conclusion
The use of Porphobilinogen-¹³C₂ as an internal standard in LC-MS/MS assays represents the gold standard for the quantitative analysis of urinary porphobilinogen. This methodology provides the accuracy, precision, and specificity required for the reliable diagnosis and monitoring of Acute Intermittent Porphyria. The detailed protocols and performance data presented in these application notes serve as a valuable resource for clinical laboratories, research institutions, and pharmaceutical companies involved in the study and management of porphyrias.
References
- 1. Acute Intermittent Porphyria (AIP) - American Porphyria Foundation [porphyriafoundation.org]
- 2. Acute intermittent porphyria: a diagnostic challenge. | Bigosiński | Acta Haematologica Polonica [journals.viamedica.pl]
- 3. Acute Intermittent Porphyria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An update of clinical management of acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative measurement of porphobilinogen in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Quantitative measurement of porphobilinogen in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 10. labcorp.com [labcorp.com]
- 11. Rapid quantitative method using spin columns to measure porphobilinogen in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an LC-MS/MS method for measurement of porphobilinogen in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Porphobilinogen-13C2 Stock and Working Solutions for Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals utilizing Porphobilinogen-13C2 (PBG-13C2) as an internal standard in quantitative bioanalytical assays, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction:
Porphobilinogen (PBG) is a critical biomarker for the diagnosis and monitoring of acute porphyrias. Accurate quantification of PBG in biological matrices such as urine and plasma is essential for clinical assessment. Stable isotope-labeled internal standards, such as this compound (PBG-13C2), are indispensable for robust and reliable quantification by LC-MS/MS, as they effectively compensate for matrix effects and variations in sample processing. This document provides a detailed protocol for the preparation of PBG-13C2 stock and working solutions to be used as an internal standard.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of this compound stock and working solutions.
| Parameter | Stock Solution | Working Solution (Example) | Storage Conditions |
| Analyte | This compound (Solid) | This compound Stock Solution | Prepared Solutions |
| Solvent/Diluent | 0.1 M Hydrochloric Acid (HCl) | 0.1 M Hydrochloric Acid (HCl) | Light-protected containers (e.g., amber vials) |
| Concentration | 2.0 mmol/L | 10 µmol/L | N/A |
| Volume (Example) | 1 mL (from 0.228 mg PBG-13C2) | 1 mL | N/A |
| Storage Temperature | -20°C (Long-term) / 4°C (Short-term) | 4°C | -20°C for long-term, 4°C for short-term (days) |
| Stability | Stable for several months at -20°C | Prepare fresh or store for up to 7 days at 4°C | Protect from light to prevent degradation[1] |
Experimental Protocols
1. Preparation of 2.0 mmol/L this compound Stock Solution
This protocol outlines the preparation of a 2.0 mmol/L stock solution of PBG-13C2. The molecular weight of this compound is approximately 228.22 g/mol . Please verify the exact molecular weight from the certificate of analysis provided by the supplier.
Materials:
-
This compound (solid standard)
-
0.1 M Hydrochloric Acid (HCl)
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Pipettes
-
Vortex mixer
-
Amber vials for storage
Procedure:
-
Weighing: Accurately weigh approximately 0.228 mg of the this compound solid standard.
-
Dissolution: Transfer the weighed solid into a 1 mL volumetric flask.
-
Solvent Addition: Add a small amount of 0.1 M HCl to the flask to dissolve the solid.
-
Mixing: Gently vortex the flask to ensure complete dissolution of the solid.
-
Volume Adjustment: Bring the solution to the final volume of 1 mL with 0.1 M HCl.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution into a clearly labeled amber vial and store at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C.
2. Preparation of 10 µmol/L this compound Working Solution
This protocol describes the dilution of the stock solution to a working concentration suitable for spiking into analytical samples. The final concentration of the working solution may need to be optimized based on the specific requirements of the analytical method.
Materials:
-
2.0 mmol/L this compound stock solution
-
0.1 M Hydrochloric Acid (HCl)
-
Volumetric flask (e.g., 2 mL)
-
Pipettes
-
Amber vials for storage
Procedure:
-
Stock Solution Transfer: Allow the 2.0 mmol/L PBG-13C2 stock solution to equilibrate to room temperature.
-
Dilution Calculation: To prepare a 10 µmol/L working solution from a 2.0 mmol/L (2000 µmol/L) stock solution, a 1:200 dilution is required.
-
Pipetting: Pipette 10 µL of the 2.0 mmol/L stock solution into a 2 mL volumetric flask.
-
Dilution: Add 0.1 M HCl to the flask to bring the final volume to 2 mL.
-
Mixing: Cap the flask and invert several times to ensure thorough mixing.
-
Storage: Transfer the working solution to a labeled amber vial and store at 4°C. It is recommended to prepare this solution fresh or to not store it for more than 7 days at 4°C to ensure its stability.
Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for this compound solution preparation.
Signaling Pathway in LC-MS/MS Analysis
References
Application Notes: Porphobilinogen-13C2 in Metabolic Studies
Introduction
Porphobilinogen (B132115) (PBG) is a critical intermediate pyrrole (B145914) in the biosynthesis of heme, a vital component of hemoglobin, cytochromes, and other essential hemoproteins.[1][2][3] The study of the heme synthesis pathway is crucial for understanding numerous physiological processes and the pathophysiology of various diseases, including the group of genetic disorders known as porphyrias.[4][5] Porphobilinogen-13C2 (PBG-13C2) is a stable isotope-labeled version of PBG, where two carbon atoms in the molecule are replaced with the heavy isotope, Carbon-13. This labeling provides a powerful tool for researchers to trace the metabolic fate of PBG through the intricate steps of the heme biosynthesis pathway without the need for radioactive isotopes.[6][7][8]
Principle of Application
The core principle behind using PBG-13C2 is stable isotope tracing.[6][9] When introduced into a biological system (e.g., cell cultures, tissue homogenates, or in vivo models), PBG-13C2 is taken up by cells and processed by the same enzymes as its unlabeled counterpart. As it moves through the metabolic pathway, the 13C atoms are incorporated into downstream metabolites, such as uroporphyrinogen, coproporphyrinogen, and ultimately, protoporphyrin and heme.[2][3]
Modern analytical techniques, particularly high-resolution liquid chromatography-mass spectrometry (LC-MS/MS), can differentiate between the naturally occurring (12C) metabolites and their 13C-labeled isotopologues based on their mass difference.[9][10] This allows for the precise tracking and quantification of the labeled molecules, providing unparalleled insights into the dynamics of the heme synthesis pathway.[11]
Key Applications
-
Metabolic Flux Analysis: PBG-13C2 is an invaluable tool for quantifying the rate of turnover of metabolites, known as metabolic flux, through the heme synthesis pathway.[8][11] By measuring the rate of incorporation of 13C into downstream porphyrins, researchers can determine how genetic mutations, drugs, or environmental toxins affect the efficiency and regulation of this critical pathway.[9]
-
Diagnosis and Study of Porphyrias: Porphyrias are characterized by deficiencies in specific enzymes of the heme synthesis pathway, leading to the accumulation of precursor molecules like PBG and aminolevulinic acid (ALA).[12][13] PBG-13C2 can be used in enzymatic assays to directly measure the activity of enzymes like porphobilinogen deaminase (PBGD).[14] A reduced rate of conversion of PBG-13C2 to its downstream products can provide a definitive diagnosis and help in studying the molecular basis of diseases like Acute Intermittent Porphyria (AIP).[14][15]
-
Drug Development and Toxicology: Many drugs can interfere with heme synthesis, leading to adverse effects. PBG-13C2 can be used in preclinical studies to screen drug candidates for their potential to disrupt this pathway.[8] By incubating cells or liver microsomes with PBG-13C2 and a test compound, researchers can quantify any resulting changes in the metabolic flux, identifying potential toxicities early in the drug development process.
-
Understanding Heme Homeostasis: The synthesis of heme is a tightly regulated process. PBG-13C2 tracing studies can elucidate the feedback mechanisms and regulatory control points within the pathway under various physiological and pathological conditions.
Protocols
Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Cells
This protocol outlines a general procedure for tracing the metabolism of this compound through the heme biosynthesis pathway in a mammalian cell line (e.g., HepG2).
Materials:
-
This compound (PBG-13C2)
-
Cultured cells (e.g., HepG2 human hepatoma cells)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[10]
Methodology:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates and grow until they reach 80-90% confluency.
-
-
Isotope Labeling:
-
Prepare a stock solution of PBG-13C2 in a suitable solvent (e.g., water or DMSO).
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add fresh, serum-free medium containing the final desired concentration of PBG-13C2 (a typical starting point is 10-50 µM).
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours). A pilot study is often needed to determine the optimal time to reach isotopic steady state.[11]
-
-
Metabolite Extraction:
-
After incubation, place the culture plates on ice and aspirate the labeling medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol (-80°C) to each well to quench metabolism and extract metabolites.
-
Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant (containing the extracted metabolites) to a new microcentrifuge tube.
-
Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolite pellet in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable column for separating porphyrins, such as a C18 reverse-phase column.
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is commonly used.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect and quantify the unlabeled (M+0) and labeled (M+2) versions of downstream metabolites like uroporphyrin, coproporphyrin, and protoporphyrin IX. The specific mass transitions (Q1/Q3) for each metabolite and its isotopologue must be determined empirically or from the literature.
-
-
Data Analysis:
-
Integrate the peak areas for both the unlabeled (M+0) and labeled (M+2) forms of each metabolite.
-
Calculate the fractional enrichment (or Mass Isotopologue Distribution, MID) to determine the proportion of the metabolite pool that has incorporated the 13C label.
-
Fractional Enrichment = [Peak Area (M+2)] / [Peak Area (M+0) + Peak Area (M+2)]
-
Protocol 2: Porphobilinogen Deaminase (PBGD) Enzyme Activity Assay
This protocol measures the activity of PBGD by quantifying the conversion of PBG-13C2 to 13C-labeled hydroxymethylbilane, which is then non-enzymatically converted to uroporphyrinogen I-13C4 and subsequently oxidized to uroporphyrin I-13C4 for detection. This is particularly useful for diagnosing Acute Intermittent Porphyria.[14]
Materials:
-
Erythrocyte lysate or tissue homogenate
-
This compound (PBG-13C2)
-
Tris-HCl buffer (pH 8.2)
-
EDTA
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Iodine solution (for oxidation)
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Prepare an erythrocyte lysate by washing packed red blood cells with saline and lysing them in a hypotonic buffer.
-
Alternatively, prepare a tissue homogenate in a suitable buffer.
-
Determine the total protein or hemoglobin concentration for normalization.
-
-
Enzyme Reaction Deactivation (UROS):
-
To prevent the conversion of the product (hydroxymethylbilane) to uroporphyrinogen III, the subsequent enzyme, uroporphyrinogen III synthase (UROS), must be deactivated.[14]
-
Heat the lysate/homogenate at 56°C for 30 minutes. PBGD is heat-stable under these conditions, while UROS is not.[14]
-
Cool the sample on ice.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing Tris-HCl buffer, EDTA, DTT, and the heat-treated lysate.
-
Initiate the reaction by adding PBG-13C2 substrate to a final concentration (e.g., 10-20 µM). The Michaelis constant (Km) of PBGD for PBG has been measured as approximately 11.2 µM.[14]
-
Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).
-
-
Reaction Termination and Product Oxidation:
-
Stop the reaction by adding an equal volume of cold TCA. This also precipitates proteins.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add a dilute iodine solution to the supernatant to oxidize the uroporphyrinogen I-13C4 product to the more stable, colored uroporphyrin I-13C4.
-
-
Quantification:
-
Analyze the sample using LC-MS/MS to quantify the amount of uroporphyrin I-13C4 produced.
-
Use an appropriate internal standard for absolute quantification if necessary.
-
Calculate the enzyme activity, typically expressed as pmol of product formed per hour per mg of protein (or hemoglobin).
-
Data Presentation
Quantitative data from PBG-13C2 metabolic studies should be summarized for clarity.
Table 1: Illustrative Fractional Enrichment of Heme Pathway Metabolites in HepG2 Cells.
| Time Point (hours) | Uroporphyrin I (M+4) Fractional Enrichment | Coproporphyrin I (M+4) Fractional Enrichment | Protoporphyrin IX (M+4) Fractional Enrichment |
|---|---|---|---|
| 0 | 0.00 | 0.00 | 0.00 |
| 2 | 0.25 | 0.10 | 0.05 |
| 4 | 0.45 | 0.22 | 0.12 |
| 8 | 0.70 | 0.48 | 0.28 |
| 24 | 0.85 | 0.75 | 0.60 |
Note: This table presents hypothetical data for illustrative purposes. The "M+4" designation assumes four molecules of PBG-13C1 were used to form the porphyrin ring; if PBG-13C2 is used, the mass shift would be M+8.
Table 2: PBGD Enzyme Activity in Control vs. AIP Patient Samples.
| Sample Group | Mean PBGD Activity (pmol/hr/mg Hb) | Standard Deviation |
|---|---|---|
| Healthy Controls (n=20) | 45.2 | 5.1 |
| AIP Patients (n=15) | 21.8 | 4.3 |
Note: This table presents hypothetical data illustrating the expected ~50% reduction in PBGD activity in AIP patients.[14]
Visualizations
Caption: Heme biosynthesis pathway showing the entry point of the PBG-13C2 tracer.
Caption: Experimental workflow for in vitro metabolic flux analysis using PBG-13C2.
Caption: Principle of stable isotope tracing with this compound.
References
- 1. Microbial Synthesis of Heme b: Biosynthetic Pathways, Current Strategies, Detection, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porphyrin Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [The chemistry of porphyrins and their precursors on the heme biosynthetic chain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacology of the porphyrins and porphobilinogen. | Semantic Scholar [semanticscholar.org]
- 6. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics [mdpi.com]
- 12. Tests for Porphyria Diagnosis - American Porphyria Foundation [porphyriafoundation.org]
- 13. Diagnosis and Testing - American Porphyria Foundation [porphyriafoundation.org]
- 14. Direct Assay of Enzymes in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry. Porphobilinogen Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Porphobilinogen deaminase over-expression in hepatocytes, but not in erythrocytes, prevents accumulation of toxic porphyrin precursors in a mouse model of acute intermittent porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Porphobilinogen-¹³C₂ in Enzymatic Assays for Porphobilinogen Deaminase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphobilinogen (B132115) deaminase (PBGD), also known as hydroxymethylbilane (B3061235) synthase, is a key enzyme in the heme biosynthetic pathway. It catalyzes the polymerization of four molecules of porphobilinogen (PBG) to form the linear tetrapyrrole, hydroxymethylbilane. A deficiency in PBGD activity is the cause of Acute Intermittent Porphyria (AIP), an autosomal dominant metabolic disorder characterized by life-threatening neurovisceral attacks. Accurate and sensitive measurement of PBGD activity is crucial for the diagnosis of AIP, for monitoring disease progression, and for the development of novel therapeutics.
The use of a stable isotope-labeled substrate, Porphobilinogen-¹³C₂ (PBG-¹³C₂), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly specific and quantitative method for determining PBGD activity. This approach overcomes the limitations of traditional colorimetric assays, providing improved analytical sensitivity and specificity. These application notes provide detailed protocols for the use of PBG-¹³C₂ in PBGD enzymatic assays, catering to the needs of researchers and professionals in drug development.
Principle of the Assay
The enzymatic assay for PBGD using PBG-¹³C₂ is based on the incubation of a biological sample (e.g., erythrocyte lysate) with a known concentration of the isotopically labeled substrate. The PBGD present in the sample catalyzes the conversion of four molecules of PBG-¹³C₂ into hydroxymethylbilane-¹³C₈. To ensure the specific measurement of PBGD activity, downstream enzymes in the heme pathway, such as uroporphyrinogen III synthase, are typically inactivated by heat. The unstable hydroxymethylbilane-¹³C₈ non-enzymatically cyclizes to form uroporphyrinogen I-¹³C₈, which is then oxidized to the stable uroporphyrin I-¹³C₈. The amount of uroporphyrin I-¹³C₈ produced is quantified by LC-MS/MS, providing a direct measure of the PBGD enzyme activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction catalyzed by PBGD and the general experimental workflow for the assay.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the PBGD enzymatic assay using isotopically labeled substrates and LC-MS/MS detection.
| Parameter | Value | Reference |
| Enzyme Kinetics | ||
| Km for Porphobilinogen | 11.2 ± 0.5 µM | [1] |
| Vmax | 0.0041 ± 0.0002 µM/(min·mg of hemoglobin) | [1] |
| LC-MS/MS Method Validation | ||
| Mean Recovery | 99.7% | [2] |
| Inter- and Intra-assay CVs | < 10% | [3] |
| Limit of Quantification (LOQ) | 0.1 µmol/L | [2] |
| Upper Limit of Linearity | 100 µmol/L | [2] |
Table 1: Key Quantitative Parameters for the PBGD Assay
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Porphobilinogen (PBG) | 227 | 210 | [4] |
| [2,4-¹³C₂]PBG | 229 | 212 | [4] |
| Uroporphyrin I | 831 | 727 | [1] |
| Uroporphyrin I-¹³C₈ (inferred) | 839 | 735 |
Table 2: Mass Spectrometry Transitions for Analytes (Note: The m/z for Uroporphyrin I-¹³C₈ is inferred based on the incorporation of four PBG-¹³C₂ molecules)
Experimental Protocols
Protocol 1: Preparation of Erythrocyte Lysate
-
Blood Collection: Collect whole blood in a vacuum tube containing EDTA as an anticoagulant.
-
Erythrocyte Isolation:
-
Transfer 3 mL of whole blood to a 15 mL centrifuge tube.
-
Add 9 mL of 0.9% (w/v) NaCl solution and centrifuge at 600 x g for 10 minutes at room temperature.[1]
-
Aspirate and discard the supernatant and buffy coat.
-
Resuspend the erythrocyte pellet in 9 mL of 0.9% NaCl solution and centrifuge again.
-
Repeat the washing step one more time.[1]
-
-
Erythrocyte Lysis:
-
After the final wash, resuspend the packed erythrocytes to the original total volume with 0.9% saline.
-
For lysis, the washed erythrocytes can be subjected to freeze-thaw cycles or diluted in hypotonic buffer.
-
Protocol 2: Porphobilinogen Deaminase Enzymatic Assay
-
Enzyme Preparation:
-
To a 1.5 mL microfuge tube, add 50 µL of 100 mM Tris-HCl buffer (pH 8.2).[1]
-
Add 60 µL of the prepared erythrocyte lysate.
-
Add 100 µL of distilled water.
-
-
Heat Inactivation:
-
Incubate the tube at 56°C for 30 minutes to inactivate downstream enzymes like uroporphyrinogen III synthase.[1]
-
Cool the solution in an ice bath.
-
-
Enzymatic Reaction:
-
Add 40 µL of a 1 mM solution of Porphobilinogen-¹³C₂ to the tube.
-
Incubate at 37°C for 60 minutes.[1]
-
-
Reaction Termination and Product Extraction:
Protocol 3: LC-MS/MS Analysis
-
Chromatography:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) with an acidic modifier (e.g., formic acid).
-
-
Mass Spectrometry:
-
Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Set up multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for uroporphyrin I-¹³C₈ and any internal standards used.
-
-
Quantification:
-
Generate a standard curve using known concentrations of uroporphyrin I.
-
Calculate the concentration of uroporphyrin I-¹³C₈ in the samples based on the standard curve.
-
Express PBGD activity as the amount of product formed per unit of time per amount of protein or hemoglobin (e.g., nmol/h/mg protein).
-
Applications in Drug Development
The PBGD enzymatic assay using Porphobilinogen-¹³C₂ is a valuable tool in the development of therapies for Acute Intermittent Porphyria.
-
High-Throughput Screening: The specificity and sensitivity of the LC-MS/MS assay allow for its adaptation to high-throughput screening of compound libraries to identify potential activators or stabilizers of the deficient PBGD enzyme.
-
Pharmacodynamic Biomarker: In clinical trials, this assay can serve as a key pharmacodynamic biomarker to assess the biological activity of a therapeutic agent. An increase in PBGD activity in response to treatment would provide evidence of target engagement and efficacy.
-
Patient Stratification: Accurate measurement of baseline PBGD activity can aid in patient stratification for clinical trials, ensuring that individuals with a confirmed enzyme deficiency are enrolled.
-
Monitoring Therapeutic Efficacy: The assay can be used to monitor the long-term efficacy of a treatment by measuring changes in PBGD activity over time. A sustained increase in enzyme activity would indicate a durable therapeutic effect.
Conclusion
The use of Porphobilinogen-¹³C₂ in enzymatic assays for porphobilinogen deaminase, coupled with LC-MS/MS analysis, provides a robust, sensitive, and specific method for the study of this critical enzyme. The detailed protocols and data presented in these application notes are intended to facilitate the adoption of this advanced technique in both basic research and drug development settings, ultimately contributing to a better understanding and treatment of Acute Intermittent Porphyria.
References
- 1. Direct Assay of Enzymes in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry. Porphobilinogen Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for measurement of porphobilinogen in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of porphobilinogen in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
Application Note: Quantitative Analysis of Porphobilinogen in Human Urine using a Stable Isotope Dilution LC-MS/MS Method
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Porphobilinogen (B132115) (PBG) in human urine. The protocol employs a stable isotope-labeled internal standard (¹³C₂-Porphobilinogen) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise measurement. This method is crucial for the diagnosis and monitoring of acute porphyrias, a group of inherited metabolic disorders affecting the heme biosynthesis pathway. The simple sample preparation, involving solid-phase extraction, coupled with the specificity of LC-MS/MS, offers significant advantages over traditional colorimetric assays.
Introduction
Porphobilinogen is a key precursor in the heme biosynthesis pathway.[1] Elevated levels of PBG in urine are a primary biochemical marker for the acute neurologic porphyrias, including Acute Intermittent Porphyria (AIP), Variegate Porphyria (VP), and Hereditary Coproporphyria (HCP).[2][3] Accurate and timely measurement of urinary PBG is critical, especially during acute attacks, to guide appropriate clinical management.[1]
Traditional colorimetric methods for PBG analysis are known to lack analytical and clinical sensitivity and specificity.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the superior analytical technique, offering enhanced specificity and sensitivity for PBG quantification.[4][5][6] The use of a stable isotope-labeled internal standard, such as ¹³C₂-Porphobilinogen, corrects for matrix effects and variations in sample processing, ensuring high accuracy and precision.[4][6][7][8]
This application note provides a detailed protocol for the sample preparation of urine for PBG analysis using a ¹³C₂ internal standard, followed by LC-MS/MS analysis.
Heme Biosynthesis Pathway
Caption: Simplified heme biosynthesis pathway highlighting Porphobilinogen (PBG).
Experimental Protocol
This protocol is intended for research use only and should be performed by trained laboratory personnel.
3.1. Materials and Reagents
-
Porphobilinogen (PBG) standard
-
¹³C₂-Porphobilinogen (¹³C₂-PBG) internal standard[8]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (reagent grade)[9]
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., silica-based or anion exchange)[4][8][10]
-
Human urine samples (random or 24-hour collection)[11]
-
Standard laboratory glassware and pipettes
3.2. Sample Handling and Storage
-
Urine samples should be collected in sterile containers and protected from light.[1][3][11]
-
For 24-hour collections, the specimen should be refrigerated during the collection period.[11][12]
-
Immediately after collection, samples should be frozen and stored at -20°C or below until analysis to prevent degradation of PBG.[3] PBG is susceptible to degradation at high temperatures and upon prolonged exposure to light.[3]
3.3. Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare stock solutions of PBG and ¹³C₂-PBG in deionized water or a weak acid solution.
-
Calibration Standards: Prepare a series of calibration standards by spiking a pre-tested normal urine sample with known concentrations of PBG.[7]
-
Quality Control (QC) Samples: Prepare at least two levels of QC samples (low and high) in a similar manner to the calibration standards.[9]
3.4. Sample Preparation Workflow
Caption: Experimental workflow for PBG sample preparation.
3.5. Detailed Sample Preparation Protocol
-
Thaw frozen urine samples, calibration standards, and QC samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 1.0 mL of each urine sample, calibrator, and QC into a labeled tube.[4]
-
Add a precise volume of the ¹³C₂-PBG internal standard solution to each tube.[4][6]
-
Vortex the tubes for 30 seconds.[9]
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the PBG and the ¹³C₂-PBG internal standard from the cartridge using an appropriate elution solvent.
-
The eluate can be directly injected, or optionally evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase.[7]
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters and should be optimized for the specific instrumentation used.
4.1. Liquid Chromatography
| Parameter | Typical Value |
| Column | C8 or C18 reversed-phase column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
4.2. Mass Spectrometry
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| PBG Transition | m/z 227 → 210[4][6] |
| ¹³C₂-PBG Transition | m/z 229 → 212[4][6] |
Data Analysis and Expected Performance
The concentration of PBG in the urine samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve. Results for random urine collections are often normalized to the creatinine (B1669602) concentration and reported as a ratio (e.g., mmol PBG/mol creatinine).[10][11]
Table 1: Summary of Quantitative Performance Data from Literature
| Parameter | Reported Value | Reference |
| Calibration Range | 0.1 - 2.0 mg/L | [4][6] |
| Lower Limit of Quantification (LLOQ) | 0.1 µmol/L | [10] |
| Intra-assay Precision (CV%) | 2.6 - 3.1% | [4][6] |
| Inter-assay Precision (CV%) | 3.2 - 3.5% | [4][6] |
| Mean Recovery | 99.7% | [10] |
| Reference Interval (24-h excretion) | 0.39 - 1.40 µmol/24-h | [10] |
Conclusion
The described LC-MS/MS method using a ¹³C₂-Porphobilinogen internal standard provides a highly specific, sensitive, and reliable means for the quantitative analysis of PBG in urine. This method is well-suited for clinical research and drug development applications requiring accurate assessment of this key biomarker for acute porphyrias. The robust nature of the stable isotope dilution technique minimizes the impact of matrix effects, leading to high-quality, reproducible data.
References
- 1. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 2. neurology.testcatalog.org [neurology.testcatalog.org]
- 3. PBGU - Overview: Porphobilinogen, Quantitative, Random, Urine [mayocliniclabs.com]
- 4. Quantitative measurement of porphobilinogen in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method for measurement of porphobilinogen in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Porphobilinogen (PBG), Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 12. Porphyrins and Porphobilinogen (PBG), Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
Application Note: Chromatographic Separation and Quantification of Porphobilinogen and Porphobilinogen-¹³C₂ in Urine using LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the simultaneous chromatographic separation and quantification of Porphobilinogen (B132115) (PBG) and its stable isotope-labeled internal standard, Porphobilinogen-¹³C₂ (PBG-¹³C₂), in human urine. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high selectivity and accuracy, which is crucial for the clinical diagnosis and monitoring of acute porphyrias[1][2][3][4]. The use of a stable isotope-labeled internal standard is the preferred approach in quantitative bioanalysis as it effectively compensates for matrix effects, and any variability during sample preparation and analysis[5][6][7][8][9]. The simple sample preparation protocol and rapid chromatographic analysis make this method suitable for high-throughput clinical laboratories.
Introduction
Porphobilinogen is a heme precursor that accumulates in the body during acute attacks of certain porphyrias, a group of inherited metabolic disorders[10]. Accurate measurement of urinary PBG is a key diagnostic marker for acute intermittent porphyria (AIP), hereditary coproporphyria (HCP), and variegate porphyria (VP)[2][11]. Traditional colorimetric assays for PBG often lack the analytical specificity and sensitivity required for accurate diagnosis[1][4].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range[1][2][3][12]. The use of a stable isotope-labeled internal standard, such as PBG-¹³C₂, which has identical chemical and physical properties to the analyte, ensures the highest accuracy and precision by correcting for variations in sample extraction, matrix effects, and instrument response[5][6][7][8][9]. This application note provides a detailed protocol for the reliable quantification of PBG in urine using LC-MS/MS with PBG-¹³C₂ as the internal standard.
Experimental
Materials and Reagents
-
Porphobilinogen (PBG) standard
-
Porphobilinogen-¹³C₂ (PBG-¹³C₂) internal standard
-
Formic acid, LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Water, LC-MS grade
-
Human urine, drug-free
Instrumentation
-
Agilent 1200 series fast resolution LC system or equivalent[2]
-
Agilent QQQ 6460 mass spectrometer with a jet stream electrospray ion source or equivalent[2]
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
Chromatographic Conditions
A summary of the liquid chromatography conditions is presented in Table 1.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Agilent Zorbax Eclipse Plus C8 (50 mm × 3.0 mm, 1.8 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | As described in Table 2 |
| Flow Rate | 0.5 mL/min[2] |
| Column Temperature | 40 °C[2] |
| Injection Volume | 5 µL[13] |
| Run Time | ~2.5 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.5 | 95 |
| 2.0 | 95 |
| 2.1 | 5 |
| 2.5 | 5 |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The specific precursor and product ions for PBG and PBG-¹³C₂ were monitored using Multiple Reaction Monitoring (MRM). The optimized MS parameters are detailed in Table 3.
Table 3: Mass Spectrometry Parameters
| Parameter | Porphobilinogen (PBG) | Porphobilinogen-¹³C₂ (PBG-¹³C₂) |
| Precursor Ion (m/z) | 227.0[1][4] | 229.0[1][4] |
| Product Ion (m/z) | 210.0[1][4] | 212.0[1][4] |
| Dwell Time (ms) | 100 | 100 |
| Fragmentor (V) | 135 | 135 |
| Collision Energy (eV) | 20 | 20 |
Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve PBG and PBG-¹³C₂ in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the PBG primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the PBG-¹³C₂ primary stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 1 µg/mL.
-
Calibration Curve and Quality Control (QC) Samples: Spike known amounts of the PBG working standard solutions and the internal standard spiking solution into drug-free human urine to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
To 100 µL of urine sample, calibrator, or QC sample in a microcentrifuge tube, add 10 µL of the 1 µg/mL PBG-¹³C₂ internal standard spiking solution.
-
Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 x g for 5 minutes[12].
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Porphobilinogen.
Results and Discussion
The chromatographic method provided excellent separation of Porphobilinogen from endogenous urine components. A representative chromatogram is shown in Figure 1 (Image not available). Under the described conditions, the retention time for both PBG and PBG-¹³C₂ was approximately 1.0 minute, with a total run time of 2.5 minutes[1][4].
The method was linear over a concentration range of 0.1 to 2.0 mg/L[1][4]. The coefficient of determination (r²) was consistently >0.99 for all calibration curves. The intra- and inter-assay precision and accuracy were evaluated at three QC levels. The coefficients of variation (CVs) were all below 15%. A summary of the quantitative performance is provided in Table 4.
Table 4: Summary of Quantitative Data
| Parameter | Porphobilinogen (PBG) | Porphobilinogen-¹³C₂ (PBG-¹³C₂) |
| Retention Time (min) | ~1.0[1][4] | ~1.0[1][4] |
| Linearity (r²) | >0.99 | N/A |
| Lower Limit of Quantification (LLOQ) | 0.05 µM[2] | N/A |
| Intra-assay Precision (CV%) | 2.6–3.1%[1][4] | N/A |
| Inter-assay Precision (CV%) | 3.2–3.5%[1][4] | N/A |
Conclusion
This application note presents a rapid, sensitive, and specific LC-MS/MS method for the quantification of Porphobilinogen in human urine. The simple sample preparation and short analytical run time make it ideal for routine clinical analysis. The use of a stable isotope-labeled internal standard, Porphobilinogen-¹³C₂, ensures high accuracy and precision, providing a reliable tool for the diagnosis and management of acute porphyrias.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative measurement of porphobilinogen in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. scispace.com [scispace.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Porphyrins & Porphobilinogen [healthcare.uiowa.edu]
- 12. biomedres.us [biomedres.us]
- 13. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Porphobilinogen-13C2 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Porphobilinogen (PBG) using a stable isotope-labeled internal standard, Porphobilinogen-13C2 (PBG-13C2), by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are crucial for the diagnosis and monitoring of acute porphyrias.
Introduction
Porphobilinogen is a key intermediate in the heme biosynthesis pathway.[1][2] Elevated levels of PBG in urine are a primary biomarker for the diagnosis of acute intermittent porphyria, a group of inherited metabolic disorders.[3] Accurate and sensitive quantification of PBG is essential for clinical diagnosis and for monitoring therapeutic interventions. Stable isotope dilution LC-MS/MS offers superior specificity and sensitivity compared to traditional colorimetric assays.[4][5] This document outlines the necessary parameters and a detailed protocol for this analysis.
Quantitative Data Summary
The following tables summarize the key mass spectrometry parameters for the detection of Porphobilinogen and its 13C-labeled internal standard. These parameters may require optimization based on the specific instrumentation used.
Table 1: Mass Spectrometry Parameters for Porphobilinogen (PBG) and this compound (PBG-13C2)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Notes |
| Porphobilinogen (PBG) | 227 | 210 | Optimized locally | Primary transition[4][5][6] |
| Porphobilinogen (PBG) | 210.1 | 122 | 24 | Quantifier ion[1] |
| Porphobilinogen (PBG) | 210.1 | 94 | 30 | Qualifier ion[1] |
| This compound ([2,4-13C]PBG) | 229 | 212 | Optimized locally | Primary transition for internal standard[4][5][6] |
| This compound (13C2-PBG) | 212.1 | 122 | 24 | Quantifier ion for internal standard[1] |
Note: Different labeling patterns of the internal standard may result in different precursor ion masses.
Experimental Protocols
This section provides a detailed methodology for the analysis of Porphobilinogen in urine samples.
Materials and Reagents
-
Porphobilinogen (PBG) standard
-
This compound (PBG-13C2) internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[6]
-
Urine samples
Sample Preparation
-
Urine Collection: Collect urine samples and store them protected from light at -20°C or lower until analysis.
-
Internal Standard Spiking: To 1 mL of urine, add a known concentration of the this compound internal standard.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume of the mobile phase.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column or a HILIC column is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to achieve separation of PBG from matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage, and then re-equilibrate.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.
Data Analysis and Quantification
-
Integrate the peak areas for both Porphobilinogen and the this compound internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the PBG standards.
-
Determine the concentration of PBG in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Heme Biosynthesis Pathway
The following diagram illustrates the role of Porphobilinogen in the heme biosynthesis pathway.
Caption: The Heme Biosynthesis Pathway highlighting Porphobilinogen.
Experimental Workflow for PBG-13C2 Detection
The diagram below outlines the logical flow of the experimental protocol for the quantification of Porphobilinogen using a 13C2-labeled internal standard.
Caption: LC-MS/MS workflow for this compound detection.
References
- 1. Porphobilinogen - Echelon Biosciences [echelon-inc.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Porphobilinogen-13C2 for LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Porphobilinogen-13C2 (PBG-13C2) for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use as an internal standard (IS)?
A1: There is no single optimal concentration for all assays. The ideal concentration of PBG-13C2 should be high enough to provide a stable and reproducible signal, well above the limit of quantification (LOQ), but not so high that it suppresses the ionization of the native (unlabeled) Porphobilinogen (B132115) (PBG) analyte. A common strategy is to select a concentration that produces a response similar to the analyte at the midpoint of the calibration curve. A good starting point is to target the IS concentration in the lower third of the working standard curve to ensure a robust signal without interfering with analyte ionization.[1]
Q2: How should I prepare and store my PBG-13C2 stock and working solutions?
A2:
-
Solid Form: When stored as a solid in a tightly sealed vial as per the manufacturer's instructions, the compound can be stable for up to six months.[2]
-
Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent (e.g., HPLC-grade water or a mild aqueous buffer). It is recommended to store stock solutions in aliquots in tightly sealed vials at -20°C for up to one month.[2]
-
Working Solutions: Working solutions should ideally be prepared fresh daily. Before use, allow the frozen stock solution to equilibrate to room temperature for at least 60 minutes prior to opening the vial to prevent condensation.[2]
Q3: My PBG-13C2 internal standard signal is low or absent across all my samples. What should I do?
A3: A complete loss of the internal standard signal often points to a systemic issue. Follow these troubleshooting steps:
-
Verify IS Addition: Confirm that the PBG-13C2 internal standard solution was added to all samples, including calibrators and quality controls. Accidental omission is a common error.
-
Check IS Solution Integrity: Ensure the IS solution was prepared correctly and has not degraded. Prepare a fresh working solution from your stock.
-
Inspect LC-MS System:
-
Confirm the correct MS method is being used, including the specific Multiple Reaction Monitoring (MRM) transition for PBG-13C2.
-
Check the ion source for contamination and ensure a stable spray.
-
Verify autosampler injection. Perform a direct infusion or inject a neat standard to confirm the instrument can detect the IS.
-
Q4: The signal for my PBG-13C2 is highly variable between samples. What is the likely cause?
A4: High variability in the IS signal suggests inconsistent effects on a sample-by-sample basis. The most common causes are:
-
Matrix Effects: Ion suppression or enhancement from co-eluting compounds in the sample matrix is a primary cause of signal variability in PBG analysis.[3][4] Different samples can have different levels of interfering substances.
-
Inconsistent Sample Preparation: Variability in the extraction recovery of the IS between samples can lead to inconsistent signal intensity.
-
Autosampler Issues: Inconsistent injection volumes can also cause signal variability.
To diagnose the issue, review your sample preparation procedure for consistency. To specifically investigate matrix effects, a post-column infusion experiment is recommended.
Q5: What are the common sample preparation techniques to minimize matrix effects for PBG analysis?
A5: The primary challenge in quantifying PBG in biological matrices like urine and plasma is overcoming matrix effects, particularly ion suppression.[3][4] Effective sample preparation is crucial. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up samples and reducing ion suppression.[1][4] Silica-based or polymeric reversed-phase SPE cartridges are often used.[1][4]
-
Protein Precipitation: For plasma or serum samples, precipitating proteins with solvents like methanol (B129727) or using acids like sulfosalicylic acid can help clean the sample.[3][5]
-
Derivatization: Chemical derivatization, such as butylation, can improve the chromatographic properties and sensitivity of PBG.[3][6]
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Prepare PBG Stock Solution: Accurately weigh a known amount of PBG standard and dissolve it in HPLC-grade water to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Prepare PBG-13C2 Internal Standard (IS) Stock Solution: Prepare a separate stock solution of PBG-13C2 in HPLC-grade water (e.g., 1 mg/mL).
-
Prepare Intermediate and Working PBG Standards: Serially dilute the PBG stock solution with a surrogate matrix (e.g., drug-free urine or a buffered solution) to create a series of calibration standards covering the desired concentration range (e.g., 0.1 µmol/L to 100 µmol/L).[7]
-
Prepare Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
-
Prepare IS Working Solution: Dilute the PBG-13C2 stock solution to the desired final concentration (e.g., 5 µmol/L). This working solution will be added to all samples, calibrators, and QCs.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for urine samples. Optimization may be required based on the specific SPE cartridge and sample volume.
-
Sample Pre-treatment: To a 50 µL aliquot of urine (calibrator, QC, or unknown), add a fixed volume of the PBG-13C2 IS working solution.[7]
-
Dilution: Dilute the sample with water or a mild buffer as recommended by the SPE cartridge manufacturer.
-
SPE Cartridge Conditioning: Condition a silica (B1680970) or polymeric SPE cartridge according to the manufacturer's protocol (typically with methanol followed by water).
-
Load Sample: Load the pre-treated and diluted sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with a weak solvent (e.g., water or low percentage of organic solvent) to remove unretained, interfering compounds.
-
Elute: Elute the PBG and PBG-13C2 from the cartridge using an appropriate elution solvent (e.g., a mixture of acetonitrile (B52724) and water, potentially with a pH modifier).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known, small volume of the initial mobile phase.
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Data Presentation: Summary Tables
Table 1: Example LC-MS/MS Parameters for PBG and PBG-13C2 Analysis
| Parameter | Setting | Reference |
| LC Column | C8 or C18 reverse phase, Silica | [3][8] |
| Mobile Phase A | 0.1% Formic Acid in Water | [6][9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [6][9] |
| Flow Rate | 0.3 - 0.5 mL/min | [9] |
| Injection Volume | 5 - 10 µL | [5][6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [9] |
| MRM Transition (PBG) | m/z 227 -> 210 | [1] |
| MRM Transition (PBG-13C2) | m/z 229 -> 212 | [1] |
Note: These are example parameters and should be optimized for your specific instrument and column.
Table 2: Troubleshooting Guide for PBG-13C2 Signal Issues
| Symptom | Possible Cause(s) | Recommended Action(s) |
| No IS Signal in Any Sample | - IS solution not added- Incorrect MS method- Instrument failure | - Verify preparation logs- Check MS method parameters (MRM transition)- Inject neat IS solution to test instrument response |
| Low IS Signal in All Samples | - IS concentration too low- Systemic ion suppression- Contaminated ion source | - Increase IS working concentration- Evaluate sample cleanup; perform post-column infusion- Clean the ion source |
| High IS Signal Variability | - Inconsistent extraction recovery- Variable matrix effects- Inconsistent injection volume | - Review and standardize the sample preparation workflow- Improve sample cleanup (e.g., optimize SPE)- Check autosampler performance with repeat injections |
| IS Signal Drifts Down Over Run | - Instrument contamination buildup- IS degradation in autosampler | - Clean ion source and run system suitability tests- Check stability of IS in the reconstitution solvent at autosampler temperature |
| IS Signal Abruptly High/Low | - IS spiking error in specific samples- Severe matrix effect in a specific sample | - Manually review the preparation of affected samples- Re-extract and re-inject the affected sample |
Visualizations
Experimental Workflow
Caption: General workflow for PBG quantification using PBG-13C2.
Troubleshooting Logic for IS Signal Variability
Caption: Decision tree for troubleshooting variable IS signals.
References
- 1. ISTD concentration for LC-MS/MS - Chromatography Forum [chromforum.org]
- 2. biomedres.us [biomedres.us]
- 3. nebiolab.com [nebiolab.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for Porphobilinogen-13C2 solutions
This technical support center provides guidance on the stability and storage of Porphobilinogen-13C2 (PBG-13C2) solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound?
A1: Solid this compound is best stored at -20°C under an inert atmosphere, such as Argon, to minimize degradation.[1] It is crucial to protect the compound from light.
Q2: How should I prepare and store this compound solutions for short-term use?
A2: For short-term use, solutions should be prepared in a suitable buffer (ideally with a pH between 6 and 7) and stored at 4°C.[2][3] All solutions must be protected from light by using amber vials or by wrapping the container in aluminum foil.[3][4][5] Under these conditions, the solution is generally stable for up to 7 days.[2][3]
Q3: What are the recommended conditions for long-term storage of this compound solutions?
A3: For long-term storage, it is recommended to freeze the solution at -20°C or below.[3][4][6] When frozen and protected from light, solutions can be stable for at least one month.[4][6] For aqueous solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Q4: What factors can lead to the degradation of this compound in solution?
A4: Several factors can cause degradation:
-
Light Exposure: Porphobilinogen (B132115) is known to be photo-labile.[5][7] Exposure to UV light for extended periods should be avoided.[3] If a sample is exposed to light for more than 4 hours, its integrity may be compromised.[5][7]
-
Temperature: Room temperature storage is generally unacceptable as significant degradation can occur.[3][6][8]
-
pH: Porphobilinogen is most stable at a pH between 6 and 7.[2][3] It is susceptible to degradation at a pH below 5.0.[9][10]
-
Oxidation: As a pyrrole-based compound, it can be prone to oxidation. Storing under an inert gas can mitigate this.
Q5: In which solvents can I dissolve this compound?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results using a PBG-13C2 solution. | Solution degradation due to improper storage. | Verify that the solution was stored protected from light at the correct temperature and pH. Prepare a fresh solution from solid material if degradation is suspected. |
| Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Low signal intensity in mass spectrometry analysis. | Degradation of the analyte. | Ensure proper storage and handling as outlined in the FAQs. Consider performing a stability check on your current solution. |
| Low concentration of the solution. | Accurately determine the concentration of your stock solution. If necessary, prepare a new, more concentrated stock. | |
| Appearance of unexpected peaks in analytical chromatograms. | Presence of degradation products. | Review storage conditions. Light exposure and improper pH can lead to the formation of byproducts. Prepare a fresh solution and re-analyze. |
| Contamination of the solvent or storage container. | Use high-purity solvents and thoroughly clean all glassware and storage containers. |
Stability Data Summary
The following tables summarize the stability of porphobilinogen in aqueous solutions based on available data for the unlabeled compound. It is important to note that while the isotopic labeling in this compound is not expected to significantly alter its chemical stability, these are general guidelines.
Table 1: Temperature-Dependent Stability of Porphobilinogen Solutions (Protected from Light)
| Temperature | Duration | Stability | Reference(s) |
| Room Temperature | > 24 hours | Unacceptable, significant loss observed. | [3][11] |
| 4°C (Refrigerated) | up to 7 days | Generally stable. | [2][3] |
| -20°C (Frozen) | up to 30 days | Stable. | [3][4][6] |
Table 2: pH and Light Effects on Porphobilinogen Stability
| Condition | Effect | Recommendation | Reference(s) |
| pH | Most stable at pH 6-7. Susceptible to degradation below pH 5.0. | Maintain solution pH between 6 and 7. | [2][3][9][10] |
| Light Exposure | Photo-labile; degradation occurs upon exposure. | Always protect solutions from light using amber vials or aluminum foil. | [3][4][5][7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
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Weigh the desired amount of the solid compound in a microcentrifuge tube protected from light.
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Add the appropriate volume of a suitable solvent (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) to achieve the desired concentration.
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Vortex briefly to dissolve the solid completely.
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If not for immediate use, dispense the solution into single-use aliquots in amber vials.
-
Store the aliquots at -20°C or below.
Protocol 2: General Stability Assessment of a this compound Solution
This protocol outlines a general method to assess the stability of your this compound solution under your specific experimental conditions.
-
Prepare a fresh stock solution of this compound at a known concentration.
-
Immediately analyze an aliquot of this fresh solution using a suitable analytical method (e.g., LC-MS/MS) to establish a baseline (T=0) measurement.
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Divide the remaining solution into several aliquots and store them under the conditions you wish to test (e.g., different temperatures, lighting conditions).
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At predetermined time points (e.g., 24 hours, 48 hours, 7 days), retrieve an aliquot from each storage condition.
-
Analyze each aliquot using the same analytical method as the baseline measurement.
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Compare the analytical results (e.g., peak area) of the stored samples to the T=0 baseline to determine the percentage of degradation.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound solutions.
Caption: Troubleshooting logic for inconsistent results with this compound solutions.
References
- 1. Porphobilinogen | [frontierspecialtychemicals.com]
- 2. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 3. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 4. labcorp.com [labcorp.com]
- 5. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Porphyrins and Porphobilinogen (PBG), Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 7. Impact of analyte stability on the urine analysis of porphyrins and their precursors - Clinical Laboratory int. [clinlabint.com]
- 8. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. childrensmn.org [childrensmn.org]
- 11. researchgate.net [researchgate.net]
Addressing matrix effects in urinary Porphobilinogen analysis with 13C2 standard
Welcome to the technical support center for the analysis of urinary Porphobilinogen (B132115) (PBG) using LC-MS/MS with a 13C2 stable isotope-labeled internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is a ¹³C₂-Porphobilinogen internal standard recommended for urinary PBG analysis?
A1: The use of a stable isotope-labeled internal standard, such as ¹³C₂-Porphobilinogen, is critical for accurate quantification in complex matrices like urine.[1] The urine matrix contains numerous endogenous compounds that can cause ion suppression or enhancement, leading to underestimation or overestimation of the analyte concentration.[2] A stable isotope-labeled internal standard co-elutes with the unlabeled analyte and experiences similar matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, these effects can be effectively compensated for, leading to more accurate and precise results.[1]
Q2: What are the main challenges associated with urinary PBG analysis by LC-MS/MS?
A2: The primary challenge is the significant signal suppression caused by the urine matrix, which can dramatically decrease the sensitivity of the assay.[2] Other challenges include potential interference from structurally similar compounds and the inherent instability of PBG, which can degrade at high temperatures, in acidic conditions (pH <5.0), and upon prolonged exposure to light.[3]
Q3: What are the recommended sample handling and storage conditions for urinary PBG?
A3: To ensure the stability of Porphobilinogen, urine specimens should be protected from light immediately after collection, for instance, by wrapping the container in aluminum foil.[3] Samples should be frozen promptly and stored at frozen temperatures until analysis.[3] It is also crucial to avoid acidic conditions (pH <5.0) and high temperatures, as these can lead to PBG degradation.[3]
Q4: What are the expected MRM transitions for PBG and ¹³C₂-PBG?
A4: Based on published literature, typical precursor to product ion transitions monitored in selected-reaction monitoring (SRM) mode are:
It is always recommended to optimize these transitions on your specific mass spectrometer.
Troubleshooting Guide
This guide addresses common issues encountered during urinary PBG analysis.
Issue 1: Low or No Analyte Signal
Possible Causes:
-
Significant Ion Suppression: The urine matrix is interfering with the ionization of PBG and the internal standard.
-
PBG Degradation: Improper sample handling or storage has led to the breakdown of the analyte.
-
Suboptimal LC-MS/MS Parameters: The instrument conditions are not optimized for PBG detection.
-
Inefficient Sample Extraction: The sample preparation method is not effectively recovering PBG.
Troubleshooting Steps:
Caption: Troubleshooting workflow for low or no analyte signal.
Issue 2: High Signal Variability or Poor Reproducibility
Possible Causes:
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Inconsistent Matrix Effects: The degree of ion suppression varies between samples.
-
Inconsistent Sample Preparation: Variability in the extraction process.
-
Internal Standard Issues: Inaccurate spiking of the internal standard.
Troubleshooting Steps:
-
Ensure Consistent Internal Standard Addition: Use a calibrated pipette to add the ¹³C₂-PBG internal standard to all samples, calibrators, and quality controls before any protein precipitation or extraction steps.
-
Standardize Sample Preparation: Adhere strictly to the sample preparation protocol for all samples. Ensure consistent timing, volumes, and mixing.
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Evaluate Matrix Effects: A post-extraction addition experiment can help quantify the matrix effect. Compare the response of an analyte spiked into an extracted urine sample to the response of the analyte in a clean solvent.
-
Optimize Sample Cleanup: If inconsistent matrix effects are confirmed, improving the sample cleanup method (e.g., by implementing Solid Phase Extraction) is recommended to remove interfering matrix components.[2]
Experimental Protocols
Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a generalized procedure based on methods that effectively reduce ion suppression.[2][6]
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex mix and centrifuge to pellet any precipitates.
-
Internal Standard Spiking: To 50 µL of urine supernatant, add an equal volume of the ¹³C₂-PBG internal standard working solution.
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Dilution: Dilute the sample with water as required by the specific SPE cartridge protocol.
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SPE Cartridge Conditioning: Condition a silica (B1680970) or anion exchange SPE cartridge according to the manufacturer's instructions.
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Sample Loading: Load the diluted urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove interfering matrix components.
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Elution: Elute the PBG and ¹³C₂-PBG from the cartridge using an appropriate elution solvent.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Caption: A typical workflow for urinary PBG sample preparation.
LC-MS/MS Parameters
The following table provides a starting point for method development. Optimization is necessary for your specific instrumentation.
| Parameter | Typical Value |
| LC Column | Reversed-phase C18 or HILIC |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition PBG | m/z 227 → 210 |
| MRM Transition ¹³C₂-PBG | m/z 229 → 212 |
Quantitative Data Summary
The following tables summarize key performance metrics from published methods for urinary PBG analysis.
Table 1: Method Performance Characteristics
| Parameter | Method 1[6] | Method 2[2] | Method 3[7] |
| Internal Standard | ¹³C₂,¹⁵N-PBG | ¹³C₂-PBG | 2,4-¹³C₂-PBG |
| Sample Prep | Anion Exchange SPE | Silica SPE | Oasis MCX-SPE |
| LLOQ | 0.1 µmol/L | 1.0 µmol/L | 0.05 µM |
| Upper LOQ | 100 µmol/L | - | - |
| Mean Recovery | 99.7% | 85% (for PBG) | - |
| Imprecision (CV%) | < 16% | < 8.5% | < 10% |
Table 2: Matrix Effect and Process Efficiency
| Parameter | Urine Matrix[8] |
| Matrix Effect | 87.3 – 105% |
| Process Efficiency | 37.2 – 41.6% |
Note: Matrix effect is calculated as the ratio of the analyte response in the presence of matrix to the response in a clean solvent. A value of 100% indicates no matrix effect. Process efficiency takes into account both the matrix effect and the recovery of the extraction procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. childrensmn.org [childrensmn.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitative measurement of porphobilinogen in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for measurement of porphobilinogen in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.mssm.edu [scholars.mssm.edu]
Minimizing ion suppression of Porphobilinogen-13C2 signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of the Porphobilinogen-13C2 (PBG-13C2) signal during Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for PBG analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., urine, plasma) interfere with the ionization of the target analyte (Porphobilinogen, PBG) and its internal standard (PBG-13C2) in the mass spectrometer's ion source.[1][2][3] This interference reduces the signal intensity, which can negatively impact the sensitivity, precision, and accuracy of the analysis.[3][4] For PBG, a crucial biomarker for acute porphyrias, ion suppression is a significant challenge, especially in complex matrices like urine, and can lead to underestimation of its concentration.[5][6]
Q2: How does this compound, as a stable isotope-labeled internal standard (SIL-IS), help in mitigating ion suppression?
A2: A SIL-IS like PBG-13C2 is the ideal internal standard because it has nearly identical chemical and physical properties to the native PBG.[7] This ensures that it co-elutes with the analyte and experiences the same degree of ion suppression during the LC-MS/MS analysis.[8] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and reliable quantification.[3] However, it's crucial to ensure that the analyte and the SIL-IS co-elute perfectly, as even a slight chromatographic separation can lead to differential ion suppression and biased results.[8][9]
Q3: What are the common sources of ion suppression in PBG analysis?
A3: The primary sources of ion suppression in PBG analysis originate from the biological matrix in which it is being measured.[10] For urinary PBG analysis, common interfering substances include salts, urea, and other endogenous metabolites that are present in high concentrations.[2][5] In plasma or serum, phospholipids (B1166683) are a major contributor to matrix-induced ion suppression.[11] These components can compete with PBG and PBG-13C2 for ionization in the ESI source, thereby suppressing their signal.[2][4]
Troubleshooting Guide
Problem: I am observing a weak or inconsistent signal for both PBG and PBG-13C2.
This issue is often a direct consequence of significant ion suppression. The following troubleshooting steps can help identify the source of the suppression and mitigate its effects.
Step 1: Evaluate and Optimize Sample Preparation
Effective sample preparation is the most critical step in reducing matrix effects.[3][12] The goal is to remove interfering components from the sample while efficiently recovering the analyte.
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Recommended Action: Implement a Solid-Phase Extraction (SPE) protocol. For urinary PBG, both silica-based and anion exchange SPE have been shown to be effective at removing interfering substances.[5][13]
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Experimental Protocol: Silica (B1680970) SPE for Urinary PBG [5]
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Add 13C2-PBG internal standard to the urine sample.
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Dilute the sample with water.
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Load the diluted sample onto a silica SPE cartridge.
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Wash the cartridge to remove salts and other polar interferences.
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Elute PBG and PBG-13C2 from the cartridge.
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Dilute the eluate with acetonitrile (B52724) before injection into the LC-MS/MS system.
-
-
Data Presentation: The following table summarizes the impact of SPE on PBG signal intensity.
| Sample Treatment | Analyte | Relative Signal Intensity | Analyte Recovery | Reference |
| Neat Urine | PBG | 1x | - | [5] |
| Urine after Silica SPE | PBG | Significantly Increased | 85% | [5] |
Step 2: Optimize Chromatographic Conditions
Chromatographic separation plays a key role in moving the analyte peak away from regions of co-eluting matrix components that cause ion suppression.[4]
-
Recommended Action:
-
Perform a Post-Column Infusion Experiment: This will help visualize the regions in your chromatogram where ion suppression is most severe.[2][9][10]
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Adjust the LC Gradient: Modify the mobile phase gradient to better separate PBG from the suppression zones identified in the post-column infusion experiment.
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Consider a Different Column: A column with a different stationary phase chemistry, such as a hydrophilic interaction liquid chromatography (HILIC) column, may provide better retention and separation for a polar compound like PBG.[5]
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Step 3: Dilute the Sample
If extensive sample cleanup is not feasible, simple dilution of the sample can be an effective strategy to reduce the concentration of interfering matrix components.[9][14][15]
-
Recommended Action: Perform a dilution series of the sample matrix (e.g., 1:5, 1:10, 1:20) to find an optimal dilution factor that improves signal intensity without compromising the ability to detect the lowest concentration of PBG required for the assay.
-
Data Presentation: The table below illustrates the effect of sample dilution on the recovery of spiked analytes in urine.
| Dilution Factor | Analyte | Percent Recovery | Reference |
| Neat | Protein Analyte | Variable and often low | [15] |
| 1:2 | Protein Analyte | Improved and more accurate | [15] |
| 1:5 | Protein Analyte | Further improvement | [15] |
| 1:10 | Protein Analyte | Close to 100% | [15] |
Visual Guides
The following diagrams illustrate key concepts and workflows for minimizing ion suppression.
Caption: Mechanism of ion suppression in the ESI source.
Caption: Troubleshooting workflow for ion suppression.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biomedres.us [biomedres.us]
- 6. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development and validation of an LC-MS/MS method for measurement of porphobilinogen in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
Solid-phase extraction methods to reduce interference with Porphobilinogen-13C2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing solid-phase extraction (SPE) methods to reduce interference in the analysis of Porphobilinogen (B132115) (PBG), with a specific focus on the use of its stable isotope-labeled internal standard, Porphobilinogen-13C2.
Frequently Asked Questions (FAQs)
Q1: Why is Solid-Phase Extraction (SPE) necessary for Porphobilinogen (PBG) analysis in biological samples like urine?
A1: Biological matrices such as urine are complex and contain numerous endogenous substances that can interfere with the accurate quantification of PBG.[1] These interferences can lead to a phenomenon known as "matrix effects," where the signal of the analyte (PBG) and/or the internal standard (this compound) is suppressed or enhanced during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] SPE is a sample preparation technique used to remove these interfering compounds, thereby cleaning up the sample, reducing matrix effects, and improving the accuracy and sensitivity of the assay.[1]
Q2: What is this compound, and why is it used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) version of PBG, where two Carbon-12 atoms are replaced with Carbon-13 atoms. It is used as an internal standard in quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte (PBG), it behaves similarly during sample preparation (including SPE) and chromatographic separation.[2] The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. By adding a known amount of this compound to each sample, it can be used to correct for variations in sample processing and matrix effects, leading to more accurate and precise quantification of PBG.[2]
Q3: What are the common types of SPE sorbents used for PBG extraction from urine?
A3: The most common types of SPE sorbents for PBG analysis are based on ion-exchange and silica (B1680970) chemistry.
-
Ion-Exchange Sorbents: These are widely used for PBG analysis. Since PBG is an amphoteric molecule with both acidic (carboxylic acid) and basic (amino) functional groups, both anion and cation exchange chromatography can be employed.
-
Silica-Based Sorbents: Silica SPE cartridges can be used to remove ionic interferences from urine samples prior to LC-MS/MS analysis of PBG. This method has been demonstrated to significantly reduce ion suppression.
Q4: Can I use a "dilute-and-shoot" method instead of SPE for PBG analysis?
A4: While "dilute-and-shoot" methods, where the sample is simply diluted before injection into the LC-MS/MS system, are simpler and faster, they are more susceptible to significant matrix effects. Insufficient retention of PBG on the analytical column can lead to co-elution with interfering substances from the urine matrix, which can suppress the ion signal and compromise the accuracy and sensitivity of the results. Therefore, for reliable and sensitive quantification, an SPE cleanup step is highly recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of Porphobilinogen and its internal standard, this compound.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low Recovery of both PBG and this compound | Incomplete Elution: The elution solvent may be too weak to displace the analytes from the SPE sorbent. | • Increase the strength of the elution solvent. For ion-exchange SPE, this could mean increasing the ionic strength or adjusting the pH to neutralize the charge on the analyte or sorbent. • Increase the volume of the elution solvent. |
| Analyte Breakthrough during Sample Loading: The sample loading conditions may not be optimal for analyte retention. | • For Ion-Exchange SPE: Ensure the pH of the sample is appropriate to maintain the charge on both the analyte and the sorbent. The ionic strength of the sample should be low to promote retention. Diluting the urine sample with water may be necessary. • For Silica SPE: Ensure the sample is in a predominantly aqueous environment to minimize retention of PBG on the silica sorbent, allowing interferences to be retained. | |
| Sorbent Overload: The capacity of the SPE cartridge may have been exceeded. | • Use a larger SPE cartridge with more sorbent mass. • Reduce the volume of the sample loaded onto the cartridge. | |
| Inconsistent or Irreproducible Recovery | Variable Matrix Effects: The composition of the urine matrix can vary significantly between samples, leading to different degrees of ion suppression or enhancement. | • Optimize the wash steps of the SPE protocol to remove as many matrix interferences as possible without eluting the analytes. • Ensure the stable isotope-labeled internal standard (this compound) co-elutes with the analyte (PBG). Chromatographic separation of the analyte and internal standard can lead to differential matrix effects and inaccurate quantification. |
| Inconsistent SPE Cartridge Packing: Variations in the packing of SPE cartridges can lead to channeling and inconsistent flow rates. | • Use high-quality, reputable SPE cartridges. • Ensure a consistent and slow flow rate during all steps of the SPE procedure. | |
| Low Signal for this compound only | Degradation of Internal Standard: The internal standard may be degrading during sample storage or processing. | • Ensure proper storage of the internal standard stock solution and the prepared samples (refrigerated and protected from light). |
| Differential Matrix Effects: The internal standard may be experiencing a different degree of ion suppression or enhancement compared to the native analyte. | • As mentioned above, ensure co-elution of the analyte and internal standard. Even slight differences in retention time can expose them to different co-eluting matrix components. • Consider using a 13C and 15N-labeled internal standard, as these are less likely to exhibit chromatographic shifts compared to deuterated standards. | |
| High Background or Interfering Peaks | Incomplete Removal of Matrix Components: The SPE method is not effectively removing all interfering substances. | • Optimize the wash steps with solvents of intermediate strength to remove more interferences. • Consider using a different SPE sorbent with a different selectivity (e.g., switching from ion-exchange to silica or vice-versa). |
| Contamination from Labware or Reagents: Extraneous peaks can be introduced from various sources. | • Use high-purity solvents and reagents. • Ensure all labware is thoroughly cleaned. |
Quantitative Data Summary
The following tables summarize quantitative data from published methods for the analysis of Porphobilinogen using SPE.
Table 1: Recovery Data for SPE Methods
| SPE Sorbent | Analyte | Matrix | Average Recovery (%) | Reference |
| Silica | Porphobilinogen | Urine | 107 - 112 | |
| Anion-Exchange | Porphobilinogen | Urine | 97.7 (at 5h) - 100.4 (at 24h) |
Table 2: Precision Data for SPE Methods
| SPE Sorbent | Analyte | Matrix | Concentration (mg/L) | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| Anion-Exchange | Porphobilinogen | Urine | 0.24 | 2.6 | 3.2 | [2] |
| 1.18 | 3.1 | 3.5 | [2] | |||
| 2.15 | 3.1 | 3.5 | [2] | |||
| Silica | Porphobilinogen | Urine | Not Specified | < 8.5 | < 8.5 |
Experimental Protocols
Protocol 1: Anion-Exchange SPE for Urinary Porphobilinogen
This protocol is based on a method for the quantitative measurement of PBG in urine by LC-MS/MS.[2]
Materials:
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Anion-exchange SPE cartridges
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Urine sample
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This compound internal standard solution
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Deionized water
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Elution solvent (e.g., formic acid solution)
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Vortex mixer
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Centrifuge
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SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add a known amount of this compound internal standard. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the anion-exchange SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
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Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
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Washing: Wash the cartridge with 3 mL of deionized water to remove unretained matrix components.
-
Elution: Elute the PBG and this compound from the cartridge with 1 mL of the elution solvent.
-
Final Preparation: The eluate is now ready for analysis by LC-MS/MS.
Protocol 2: Silica SPE for Removal of Ionic Interferences in Urinary PBG Analysis
This protocol is designed to remove ion suppression effects from urine samples prior to LC-MS/MS analysis.
Materials:
-
Silica SPE cartridges
-
Urine sample
-
This compound internal standard solution
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: Add the this compound internal standard to the urine sample. Dilute the urine sample with deionized water (e.g., 1:1 v/v).
-
SPE Cartridge Conditioning: Condition the silica SPE cartridge with 3 mL of acetonitrile followed by 3 mL of deionized water.
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Sample Loading: Load the diluted urine sample onto the conditioned silica SPE cartridge. Collect the eluate that passes through, as PBG is not strongly retained on silica in an aqueous medium.
-
Final Preparation: Further dilute the collected eluate with acetonitrile before analysis by LC-MS/MS.
Visualizations
References
Preventing degradation of Porphobilinogen-13C2 during sample handling
This technical support center provides guidance on the proper handling and storage of Porphobilinogen-13C2 to prevent its degradation during experimental procedures. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability important?
Porphobilinogen (B132115) (PBG) is an intermediate in the biosynthesis of heme. This compound is a stable isotope-labeled form of PBG, commonly used as an internal standard in quantitative analyses, such as mass spectrometry, for the diagnosis and monitoring of porphyrias. Ensuring its stability is critical for accurate and reproducible experimental results. Degradation of the internal standard can lead to inaccurate quantification of the unlabeled PBG in samples.
Q2: What are the primary factors that cause the degradation of this compound?
The primary factors that lead to the degradation of porphobilinogen, including its isotopically labeled forms, are:
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Light Exposure: Porphyrin precursors are known to be photo-labile.[1] Exposure to light can cause significant degradation.
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Temperature: Elevated temperatures accelerate the degradation process. Storage at room temperature can lead to substantial loss of PBG within 24 hours.[2]
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pH: Porphobilinogen is susceptible to degradation at a pH below 5.0.[3]
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Oxidation: Porphyrinogens can be oxidized to their corresponding porphyrins, which can affect accurate measurement.[4]
Q3: How should I store my this compound standards and samples containing it?
To ensure stability, samples should be protected from light and stored at low temperatures.[5][6]
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Short-term storage (up to 24-72 hours): Refrigerate at 4°C in a light-protected container (e.g., amber vial or a tube wrapped in aluminum foil).[1][5]
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Long-term storage: For storage longer than 24 hours, it is recommended to freeze the samples at -20°C or below.[5][7] Frozen samples can be stable for up to 2 months.[5]
Q4: Are there any chemical preservatives that can be used to stabilize this compound in urine samples?
Yes, for urine samples, preservatives can be used.
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Sodium Carbonate: Adding 5 grams of sodium carbonate to a 24-hour urine collection container before starting the collection can help stabilize the sample.[5]
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Glacial Acetic Acid: Urine is stable when preserved with 30% glacial acetic acid and frozen for one month or refrigerated for 24 hours.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or low recovery of this compound in my samples. | Sample degradation due to improper handling. | Review your sample handling and storage procedures. Ensure that samples are consistently protected from light from the moment of collection. Use amber vials or wrap collection tubes in aluminum foil. Minimize the time samples spend at room temperature. |
| For urine samples, verify that the pH is above 5.0.[3] Consider using a preservative such as sodium carbonate or glacial acetic acid if compatible with your analytical method.[5][7] | ||
| High background signal or interfering peaks in my analysis. | Degradation products of porphobilinogen may be interfering with the analysis. | Ensure that samples are analyzed as quickly as possible after collection. If storage is necessary, follow the recommended short-term or long-term storage conditions (refrigeration or freezing).[5][6] |
| Oxidation of porphyrinogens to porphyrins. | Consider analytical methods that account for or prevent the oxidation of porphyrinogens.[4] | |
| Variability between replicate samples. | Inconsistent light exposure or temperature fluctuations between samples. | Handle all samples, including standards and quality controls, in a uniform manner. Process samples in batches under controlled lighting and temperature conditions. |
Quantitative Data on Porphobilinogen Stability
The stability of porphobilinogen is highly dependent on storage conditions. The following table summarizes the effects of temperature on PBG stability in urine samples.
| Storage Temperature | Time | Mean Loss of PBG | Stability Notes |
| Room Temperature | 24 hours | Substantial Loss | Significant degradation observed. |
| Refrigerated (4°C) | 7 days | ~11% | Minimal loss observed in unpreserved samples.[2] |
| Frozen (-20°C or below) | Up to 2 months | Stable | Recommended for long-term storage.[5] |
| Refrigerated (with 30% glacial acetic acid) | 24 hours | Stable | Preservative enhances stability.[7][8] |
| Frozen (with 30% glacial acetic acid) | 1 month | Stable | Preservative enhances long-term stability.[7][8] |
Experimental Protocols
Protocol for Assessing Porphobilinogen Stability in Urine
This protocol is designed to evaluate the stability of this compound under different storage conditions.
-
Sample Preparation:
-
Pool urine samples from healthy volunteers.
-
Spike the pooled urine with a known concentration of this compound.
-
Divide the spiked urine into several aliquots in light-protected tubes (e.g., amber tubes or tubes wrapped in foil).
-
-
Storage Conditions:
-
Time Zero: Analyze a set of aliquots immediately to establish a baseline concentration.
-
Room Temperature, Light Exposed: Store a set of aliquots on a lab bench at ambient temperature with normal laboratory lighting.
-
Room Temperature, Dark: Store a set of aliquots at ambient temperature in a light-blocking container.
-
Refrigerated (4°C), Dark: Store a set of aliquots in a refrigerator.
-
Frozen (-20°C), Dark: Store a set of aliquots in a freezer.
-
-
Time Points for Analysis:
-
Analyze aliquots from each storage condition at regular intervals (e.g., 0, 4, 8, 24, 48, and 72 hours, and then weekly for frozen samples).
-
-
Analytical Method:
-
Use a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of this compound in each aliquot.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero concentration for each condition.
-
Plot the percentage remaining against time for each storage condition to visualize the degradation kinetics.
-
Visualizations
References
- 1. Impact of analyte stability on the urine analysis of porphyrins and their precursors - Clinical Laboratory int. [clinlabint.com]
- 2. researchgate.net [researchgate.net]
- 3. logan.testcatalog.org [logan.testcatalog.org]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Test Details [utmb.edu]
- 6. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. labcorp.com [labcorp.com]
Improving signal-to-noise ratio for Porphobilinogen-13C2 in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Porphobilinogen-13C2 (PBG-13C2) in complex matrices. Our goal is to help you improve your signal-to-noise ratio and achieve reliable, reproducible results in your mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal-to-noise (S/N) for PBG-13C2 in complex matrices like urine or plasma?
Low signal-to-noise ratios in LC-MS/MS analysis of PBG-13C2 can arise from several factors throughout the experimental workflow. The most common issues include:
-
Matrix Effects: Co-eluting endogenous compounds from complex matrices can interfere with the ionization of your target analyte, leading to ion suppression or enhancement.[1][2]
-
Sample Degradation: Porphobilinogen (B132115) is sensitive to light, high temperatures, and pH outside of a stable range.[3] Improper sample handling and storage can lead to significant analyte loss.
-
Suboptimal Sample Preparation: Inefficient extraction of PBG-13C2 from the matrix or the presence of contaminants can negatively impact signal intensity.[4]
-
Poor Chromatographic Resolution: Broad or tailing peaks can decrease the signal-to-noise ratio. This may be caused by an inappropriate column, mobile phase, or a degraded column.[4][5]
-
Mass Spectrometer Ion Source Contamination: Residue buildup in the ion source can reduce ionization efficiency and lead to a loss of signal.[1][4]
-
Incorrect Mass Spectrometer Settings: Suboptimal parameters for the ion source (e.g., temperature, gas flows) and fragmentation (collision energy) can result in poor signal intensity.[1][6]
Q2: How can I minimize matrix effects when analyzing PBG-13C2?
Minimizing matrix effects is crucial for accurate quantification in complex biological samples. Here are several strategies:
-
Effective Sample Cleanup: Solid-phase extraction (SPE) is a commonly used and effective technique to remove interfering components from urine and plasma samples prior to LC-MS/MS analysis.[7][8][9][10][11][12]
-
Chromatographic Separation: Optimize your liquid chromatography method to separate PBG-13C2 from co-eluting matrix components. This can involve adjusting the gradient, mobile phase composition, or trying a different column chemistry.
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, but be mindful of diluting your analyte below the limit of quantification.
-
Use of a Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard, such as this compound itself, is a highly effective way to compensate for matrix effects, as it will be affected in a similar manner to the unlabeled analyte.
Q3: What are the best practices for collecting and storing samples for PBG analysis?
Proper sample handling is critical to prevent the degradation of porphobilinogen.
-
Light Protection: Samples should be protected from light at all times by using amber vials or wrapping collection containers in aluminum foil.[3][13][14][15]
-
Temperature Control: Samples should be refrigerated or frozen as soon as possible after collection.[3][13][14] For long-term storage, freezing is recommended.
-
pH Adjustment: PBG is susceptible to degradation at acidic pH (below 5.0).[3] While some protocols involve acidification before extraction, prolonged storage at low pH should be avoided.
-
Use of Preservatives: For 24-hour urine collections, the addition of a preservative like sodium carbonate can help maintain a stable pH.[13][14]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound.
Issue 1: Low or No Signal for PBG-13C2
dot
Issue 2: High Background Noise
dot
Issue 3: Poor Peak Shape (Tailing or Broadening)
dot
Experimental Protocols
Protocol 1: Sample Preparation of Urine for PBG Analysis using SPE
This protocol is a general guideline based on established methods for the extraction of porphobilinogen from urine.[7][8][9][10][11]
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Take a 1 mL aliquot of urine and add the internal standard (this compound).
-
Some methods suggest an acidification step at this stage.[9]
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering, non-retained compounds.
-
Elute the porphobilinogen and the internal standard from the cartridge using an appropriate elution solvent (e.g., methanol).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of porphobilinogen.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 2.0 mg/L | [7][8][9][10] |
| Intra-assay CV | 2.6 - 3.1% | [7][8][9][10] |
| Inter-assay CV | 3.2 - 3.5% | [7][8][9][10] |
| Limit of Quantification | 0.1 µmol/L | [16] |
Table 2: Mass Spectrometry Parameters for PBG and PBG-13C2
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Porphobilinogen (PBG) | 227 | 210 | [7][8][9][10][11][17] |
| This compound | 229 | 212 | [7][8][9][10][11][17] |
References
- 1. zefsci.com [zefsci.com]
- 2. eijppr.com [eijppr.com]
- 3. childrensmn.org [childrensmn.org]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative measurement of porphobilinogen in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. [PDF] Quantitative measurement of porphobilinogen in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. biomedres.us [biomedres.us]
- 13. porphyriafoundation.org [porphyriafoundation.org]
- 14. Test Details [utmb.edu]
- 15. droracle.ai [droracle.ai]
- 16. Development and validation of an LC-MS/MS method for measurement of porphobilinogen in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Porphobilinogen-13C2 and 15N-Porphobilinogen as Internal Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of porphobilinogen (B132115) (PBG) in biological matrices, particularly urine, is essential for the diagnosis and management of acute porphyrias. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, providing superior specificity and sensitivity compared to traditional colorimetric assays. The choice of a stable isotope-labeled (SIL) internal standard is critical to the method's performance, ensuring correction for matrix effects and variability during sample processing.
This guide provides an objective comparison of two types of SIL internal standards for PBG: the widely documented Porphobilinogen-13C2 ([¹³C₂]PBG) and the less common, but effective, dual-labeled Porphobilinogen-¹³C₂,¹⁵N ([¹³C₂,¹⁵N]PBG). While direct comparative studies between [¹³C₂]PBG and a solely [¹⁵N]PBG standard are not prominent in the reviewed literature, analysis of methods using these distinct labeling schemes provides valuable performance insights.
Theoretical Considerations: ¹³C vs. ¹⁵N Labeling
The selection between carbon-13 and nitrogen-15 (B135050) for stable isotope labeling involves several factors that can influence assay performance.
-
Natural Abundance: ¹³C has a higher natural abundance (~1.1%) compared to ¹⁵N (~0.37%).[1] This means that the background signal at the mass of the labeled standard (M+n) can be slightly more complex with ¹³C labeling. For applications requiring the highest sensitivity, ¹⁵N labeling may offer a cleaner background.[1]
-
Mass Shift: ¹³C labeling allows for larger mass shifts if multiple carbons are substituted (e.g., +6 Da for a ¹³C₆-labeled molecule). This provides better separation from the isotopic envelope of the unlabeled analyte, reducing potential interference.[2] A standard like [¹³C₂]PBG provides a +2 Da shift.[3][4] A single ¹⁵N label provides a +1 Da shift, which may be less ideal for low-mass molecules where natural isotopic peaks could interfere.[1] The dual-labeled [¹³C₂,¹⁵N]PBG provides a +3 Da shift, combining the benefits of a larger mass difference.
-
Label Stability: Both ¹³C and ¹⁵N isotopes are stable and do not decay. The key consideration is the chemical stability of the labeled position within the molecule during sample preparation and ionization. For PBG, labels on the pyrrole (B145914) ring carbons or the amino nitrogen are considered chemically stable.[1]
Heme Biosynthesis Pathway
Porphobilinogen is a critical intermediate in the biosynthesis of heme. Four molecules of PBG are condensed by the enzyme porphobilinogen deaminase (also known as hydroxymethylbilane (B3061235) synthase) to form hydroxymethylbilane, which is further processed to generate heme. Deficiencies in this pathway lead to the accumulation of precursors like PBG, causing acute porphyria attacks.
Quantitative Performance Data
The following tables summarize the performance characteristics of LC-MS/MS methods validated with [¹³C₂]PBG and [¹³C₂,¹⁵N]PBG internal standards.
Table 1: Performance Data for [¹³C₂]Porphobilinogen Internal Standard
| Performance Metric | Result | Reference |
|---|---|---|
| Linearity Range | 0.1 - 2.0 mg/L | [3][4] |
| Intra-assay Precision (%CV) | 2.6 - 3.1% | [3][4] |
| Inter-assay Precision (%CV) | 3.2 - 3.5% | [3][4] |
| Matrix Effects | 87.3 - 105% (Acceptable) | |
| Process Efficiency | 37.2 - 41.6% |
| Lower Limit of Quantification | 0.05 µmol/L | |
Table 2: Performance Data for [¹³C₂,¹⁵N]Porphobilinogen Internal Standard
| Performance Metric | Result | Reference |
|---|---|---|
| Linearity Range | 0.1 - 100 µmol/L | |
| Total Imprecision (%CV) | < 16% | |
| Mean Recovery | 99.7% |
| Lower Limit of Quantification | 0.1 µmol/L | |
Experimental Protocols
The methodologies below represent validated approaches for the quantification of urinary PBG using different SIL internal standards.
Protocol 1: Using [¹³C₂]Porphobilinogen Internal Standard
This method is based on a widely cited LC-MS/MS procedure for urinary PBG analysis.[3][4]
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of urine, add 2.75 µg of [2,4-¹³C]PBG internal standard.[3][4]
-
Acidify the sample to pH 2.0 with 6 mol/L HCl.
-
Apply the sample to an Oasis HLB solid-phase extraction column.
-
Wash the column with water.
-
Elute PBG and the internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: Reverse-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve a retention time of approximately 1.0 minute.[3][4]
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MS/MS Detection: Selected-Reaction Monitoring (SRM).
-
Protocol 2: Using [¹³C₂,¹⁵N]Porphobilinogen Internal Standard
This method was developed for high-throughput clinical testing.
-
Sample Preparation (Anion Exchange SPE):
-
Spike 50 µL of urine with the [¹³C₂,¹⁵N]PBG internal standard.
-
Extract PBG using anion exchange solid-phase extraction.
-
Elute and prepare the sample for injection.
-
-
LC-MS/MS Analysis:
-
LC Separation: Reverse-phase chromatography.
-
Total Run Time: 5.5 minutes (injection-to-injection).
-
Ionization: ESI+.
-
MS/MS Detection: SRM (specific transitions not detailed in the abstract but would be approximately m/z 227 for native PBG and m/z 230 for the IS).
-
General Analytical Workflow
The diagram below illustrates the typical workflow for quantifying PBG using a stable isotope-labeled internal standard and LC-MS/MS.
Conclusion and Recommendations
Both this compound and the dual-labeled Porphobilinogen-¹³C₂,¹⁵N serve as excellent internal standards for the accurate and precise quantification of PBG by LC-MS/MS.
-
This compound ([¹³C₂]PBG) is extensively documented in scientific literature and has a long history of successful implementation.[3][4] Its performance is well-characterized, demonstrating excellent precision and accuracy. The +2 Da mass shift is sufficient to distinguish it from the native analyte's isotopic distribution, making it a reliable choice for routine and research applications.
-
Porphobilinogen-¹³C₂,¹⁵N ([¹³C₂,¹⁵N]PBG) , while less commonly cited, has been shown to be effective in a validated clinical assay, with high recovery and acceptable precision. The +3 Da mass shift provides even greater separation from the native PBG signal, which can be advantageous in minimizing any potential isotopic cross-talk and is ideal for ensuring analytical robustness.
For laboratories developing new methods, [¹³C₂]PBG represents a proven and dependable option with a wealth of supporting public data. However, if sourcing allows, [¹³C₂,¹⁵N]PBG offers a theoretically superior mass shift that can enhance assay specificity. Ultimately, the choice of internal standard should be guided by a thorough in-house validation that confirms performance characteristics such as precision, accuracy, and the absence of matrix effects within the specific analytical system being used.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative measurement of porphobilinogen in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for measurement of porphobilinogen in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of LC-MS/MS Methods for Porphobilinogen Quantification Using a ¹³C₂ Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of porphobilinogen (B132115) (PBG) is crucial for the diagnosis and management of acute porphyrias. While traditional colorimetric and ion-exchange chromatography methods have been historically used, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a more specific and sensitive alternative. This guide provides a comprehensive cross-validation of an LC-MS/MS method for PBG analysis utilizing a ¹³C₂-labeled internal standard, comparing its performance against established and alternative analytical techniques.
The use of a stable isotope-labeled internal standard, such as 2,4-[¹³C₂]PBG, is critical in LC-MS/MS to correct for matrix effects and variations in sample processing, ensuring high accuracy and precision.[1][2] This approach offers significant advantages over older methods, which are often hampered by a lack of specificity and sensitivity.[3][4][5]
Comparative Analysis of Analytical Methods
The performance of the LC-MS/MS method with a ¹³C₂ internal standard is compared with alternative methods in the table below, summarizing key validation parameters.
| Parameter | LC-MS/MS with ¹³C₂-PBG Standard | Anion-Exchange Chromatography | Colorimetric (Ehrlich's Reagent) |
| Linearity | 0.1 - 2.0 mg/L[3][5] | Method Dependent | 0.2 - 15 mg/L[6] |
| Limit of Quantification (LOQ) | 0.1 µmol/L[7] | Higher than LC-MS/MS | ~0.2 mg/L[6] |
| Intra-assay Precision (CV%) | 2.6 - 3.1%[3][5] | Not specified | < 8.4%[6] |
| Inter-assay Precision (CV%) | 3.2 - 3.5%[3][5] | Not specified | 3.5% at 4.4 mg/L[6] |
| Accuracy (Recovery %) | Mean recovery of 99.7%[7] | Not specified | Not specified |
| Specificity | High; specific MRM transitions | Lower; potential interferences | Low; subject to interferences |
| Analysis Time | ~2.3 - 5.5 minutes per sample[3][5][7] | Time-consuming | Rapid |
Experimental Workflow and Protocols
The following sections detail the methodologies for the LC-MS/MS analysis of PBG.
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of urinary Porphobilinogen.
Detailed Experimental Protocols
1. Sample Preparation (Solid-Phase Extraction) [1][3][5][7]
-
Sample Aliquoting: Take a 50 µL aliquot of the urine sample.
-
Internal Standard Spiking: Add a known concentration of the stable isotope-labeled internal standard (¹³C₂,¹⁵N-PBG or 2,4-[¹³C₂]PBG).
-
Solid-Phase Extraction (SPE):
-
Condition an anion exchange SPE column.
-
Load the urine sample onto the column.
-
Wash the column to remove interfering substances.
-
Elute the PBG and the internal standard from the column.
-
-
Derivatization (Optional but can improve chromatography): Some methods employ butanol derivatization.[1][2]
2. LC-MS/MS Analysis [1][2][3][5][7]
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C8 or C18 column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and methanol (B129727) with 0.1% formic acid (Mobile Phase B) is commonly employed.[2]
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
3. Data Analysis
-
The concentration of PBG in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
For random urine samples, the PBG concentration is often normalized to the creatinine (B1669602) concentration to account for variations in urine dilution.[7]
Cross-Validation Findings
The LC-MS/MS method using a ¹³C₂-labeled internal standard demonstrates superior analytical performance compared to older techniques.
-
Enhanced Specificity and Sensitivity: LC-MS/MS methods exhibit greater analytical specificity and improved clinical sensitivity compared to colorimetric and anion-exchange methods.[3][4][5] This is crucial for accurately diagnosing acute porphyrias and avoiding false positives that can occur with less specific methods.[8]
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard effectively corrects for matrix effects and procedural losses, leading to high accuracy and reproducibility.[1] Inter- and intra-assay coefficients of variation are consistently low, typically below 5%.[3][5]
-
Lower Reference Intervals: Studies utilizing LC-MS/MS have established lower reference intervals for urinary PBG excretion in healthy individuals compared to those based on colorimetric methods.[3][5] This highlights the overestimation of PBG levels by older, less specific techniques.
Conclusion
The cross-validation data strongly supports the adoption of LC-MS/MS with a ¹³C₂-labeled internal standard as the gold standard for the quantitative analysis of Porphobilinogen. This method provides the necessary accuracy, precision, and specificity for reliable clinical diagnosis, therapeutic monitoring, and research in the field of porphyrias. While alternative methods like spectrophotometry may serve as rapid screening tools[9][10], LC-MS/MS remains the definitive quantitative technique.
References
- 1. researchgate.net [researchgate.net]
- 2. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative measurement of porphobilinogen in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid quantitative method using spin columns to measure porphobilinogen in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for measurement of porphobilinogen in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of acute porphyria: evaluation of a commercial screening test for urinary porphobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid spectrophotometric quantification of urinary porphyrins and porphobilinogen as screening tool for attacks of acute porphyria [opg.optica.org]
- 10. Rapid spectrophotometric quantification of urinary porphyrins and porphobilinogen as screening tool for attacks of acute porphyria [spiedigitallibrary.org]
A New Gold Standard in Porphyria Diagnostics: Comparing LC-MS/MS with Porphobilinogen-13C2 to Traditional Colorimetric Assays
For researchers, scientists, and drug development professionals vested in the accurate diagnosis and monitoring of acute porphyrias, the analytical methodology for porphobilinogen (B132115) (PBG) is of paramount importance. Increased urinary PBG is a key biomarker for acute intermittent porphyria (AIP), variegate porphyria (VP), and hereditary coproporphyria (HCP).[1][2][3] This guide provides an in-depth comparison of the cutting-edge Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a Porphobilinogen-13C2 internal standard against traditional colorimetric assays.
For decades, colorimetric methods, such as the Watson-Schwartz test and the Hoesch test, have been the standard for screening for elevated PBG.[4][5][6] These tests rely on the reaction of PBG with p-dimethylaminobenzaldehyde (DMAB) in an acidic solution, which forms a reddish-mauve colored compound.[1] While these methods are simple and rapid, they are known to lack analytical and clinical sensitivity and specificity.[7][8] The emergence of LC-MS/MS offers a highly sensitive and specific alternative, significantly improving diagnostic accuracy.[7][9]
Performance Characteristics: A Head-to-Head Comparison
The superiority of the LC-MS/MS method is most evident when comparing its performance metrics against those of traditional colorimetric assays. The use of a stable isotope-labeled internal standard, this compound, in the LC-MS/MS method allows for precise and accurate quantification, correcting for any variability during sample preparation and analysis.[7][10]
| Feature | LC-MS/MS with this compound | Traditional Colorimetric Assays (e.g., Watson-Schwartz) |
| Principle | Chromatographic separation followed by mass spectrometric detection of PBG and its stable isotope-labeled internal standard. | Reaction of PBG with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to form a colored product, measured spectrophotometrically.[1] |
| Sensitivity | High. Lower Limit of Quantification (LLOQ) as low as 0.05 µM.[10][11] Can detect physiological concentrations of PBG.[12] | Low. Often requires PBG concentrations 10-20 times the upper limit of normal for a positive result.[1][12] |
| Specificity | High. Distinguishes PBG from other interfering substances based on mass-to-charge ratio and retention time.[7][9] | Low. Prone to false-positive results from interfering substances like urobilinogen (B88839) and certain drugs.[1][13] |
| Limit of Detection (LOD) | As low as 0.1 µmol/L.[14] | Significantly higher than LC-MS/MS. |
| Linearity | Wide linear range, for example, 0.1 to 100 µmol/L.[15] | Limited and can be affected by interfering substances. |
| Precision (CV%) | Excellent. Inter- and intra-assay CVs are typically low, for example, 3.2-3.5% and 2.6-3.1% respectively.[7][8] | Higher variability due to manual steps and potential for interferences. |
| Susceptibility to Interferences | Minimal, due to the high selectivity of mass spectrometry.[7] | High. Susceptible to interference from urobilinogen, indoles, and various drugs and their metabolites.[1][16] |
| Clinical Utility | Enables accurate diagnosis in both acute and asymptomatic patients, and for therapeutic monitoring.[7][10] | Primarily a screening tool for acute attacks; may miss cases with moderately elevated PBG and can produce false positives.[1][5] |
The Biochemical Context: Heme Synthesis Pathway
To appreciate the significance of accurate PBG measurement, it's essential to understand its place in the heme synthesis pathway. Porphobilinogen is a crucial intermediate in this pathway, and a deficiency in the enzyme hydroxymethylbilane (B3061235) synthase (also known as porphobilinogen deaminase) leads to the accumulation of PBG, a hallmark of acute intermittent porphyria.
Caption: The Heme Synthesis Pathway, highlighting the role of Porphobilinogen (PBG).
Experimental Protocols
Traditional Colorimetric Assay: The Watson-Schwartz Method
The Watson-Schwartz test is a qualitative screening method to detect elevated levels of PBG in urine.[4]
Methodology:
-
Sample Collection: A fresh, random urine sample is collected.[4]
-
Reagent Preparation: Ehrlich's reagent is prepared by dissolving p-dimethylaminobenzaldehyde in hydrochloric acid.[4]
-
Reaction: Equal volumes of urine and Ehrlich's reagent are mixed. The immediate formation of a cherry-red color suggests the presence of PBG or other reacting substances like urobilinogen.[4][16]
-
Extraction: Chloroform (B151607) is added to the mixture and shaken vigorously.[4]
-
Interpretation: After settling, if the red color remains in the upper aqueous layer, it indicates a positive result for PBG. If the color moves to the lower chloroform layer, it suggests the presence of urobilinogen.[4]
Caption: Workflow of the traditional Watson-Schwartz colorimetric assay for PBG detection.
LC-MS/MS with this compound
This method provides a quantitative and highly specific measurement of PBG in urine.
Methodology:
-
Sample Preparation: A small aliquot of urine (e.g., 50 µL) is spiked with a known amount of this compound internal standard.[15]
-
Solid Phase Extraction (SPE): The sample undergoes solid-phase extraction to remove interfering substances.[15][17] In some methods, derivatization (e.g., butylation) is performed to improve chromatographic properties.[10]
-
Liquid Chromatography (LC): The extracted sample is injected into a liquid chromatograph. The PBG and its internal standard are separated from other components on a chromatographic column (e.g., a reverse-phase C8 or C18 column).[10]
-
Tandem Mass Spectrometry (MS/MS): The separated compounds are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer.[10] Specific precursor-to-product ion transitions are monitored for both PBG and the this compound internal standard in selected reaction monitoring (SRM) mode.[7][8] For example, the transition for PBG might be m/z 227 to 210, while for the internal standard it would be m/z 229 to 212.[7][8]
-
Quantification: The concentration of PBG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[14]
Caption: Workflow of the LC-MS/MS method for quantitative PBG analysis.
Conclusion
While traditional colorimetric assays have served as valuable initial screening tools, their inherent limitations in sensitivity and specificity can lead to diagnostic inaccuracies. The LC-MS/MS method, particularly with the use of a stable isotope-labeled internal standard like this compound, represents a significant advancement in the clinical laboratory. Its superior analytical performance provides clinicians with more reliable data for the diagnosis and management of acute porphyrias, ultimately leading to improved patient outcomes. For research and drug development, the precision and accuracy of LC-MS/MS are indispensable for elucidating disease mechanisms and evaluating the efficacy of novel therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. neurology.testcatalog.org [neurology.testcatalog.org]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. Simple screening test for the Acute Attack | Porphyria for Professionals [porphyria.uct.ac.za]
- 5. Watson–Schwartz test - Wikipedia [en.wikipedia.org]
- 6. altmeyers.org [altmeyers.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Screening tests for porphobilinogen are insensitive. The problem and its solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] The Hoesch test: bedside screening for urinary porphobilinogen in patients with suspected porphyria. | Semantic Scholar [semanticscholar.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Development and validation of an LC-MS/MS method for measurement of porphobilinogen in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute Porphyria Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]
- 17. biomedres.us [biomedres.us]
A Guide to Inter-laboratory Analysis of Porphobilinogen Using a ¹³C₂ Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical method for quantifying Porphobilinogen (B132115) (PBG) in urine using a ¹³C₂-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification, as it effectively corrects for variations in sample preparation and matrix effects. This document outlines the experimental protocol, presents expected performance data based on published single-laboratory validations, and discusses the importance of inter-laboratory comparison through proficiency testing.
The Role of Porphobilinogen in the Heme Biosynthesis Pathway
Porphobilinogen is a key intermediate in the biosynthesis of heme, a vital component of hemoglobin, myoglobin, and cytochromes. The pathway begins in the mitochondria and involves a series of enzymatic reactions in both the mitochondria and the cytoplasm. A deficiency in the enzyme porphobilinogen deaminase can lead to the accumulation of PBG, a hallmark of acute intermittent porphyria.
Below is a diagram illustrating the initial steps of the heme biosynthesis pathway, highlighting the formation of Porphobilinogen.
Experimental Protocol: Quantitative Analysis of Urinary PBG by LC-MS/MS
The following protocol is a synthesis of validated methods for the quantification of urinary PBG using a ¹³C₂-labeled internal standard.
Sample Preparation (Solid-Phase Extraction)
-
Spiking: To 50 µL of urine, add a known concentration of the stable isotope-labeled internal standard, ¹³C₂,¹⁵N-PBG.[1]
-
Extraction: Perform solid-phase extraction (SPE) using an anion exchange column to isolate PBG and the internal standard from the urine matrix.[1]
-
Elution: Elute the analytes from the SPE column.
-
Analysis: The extracts are then ready for analysis by LC-MS/MS.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography: Use a reverse-phase chromatographic separation method.[1]
-
Mass Spectrometry: Operate the mass spectrometer in the positive ion mode and use multiple reaction monitoring (MRM) to detect the specific transitions for both native PBG and the ¹³C₂-labeled internal standard.
The workflow for this analytical method is depicted below.
Performance Characteristics of the LC-MS/MS Method
The use of a stable isotope-labeled internal standard in conjunction with LC-MS/MS provides high specificity and sensitivity for the quantification of urinary PBG. The following tables summarize the performance characteristics as reported in single-laboratory validation studies. While direct inter-laboratory comparison data for this specific method is not publicly available, these figures provide a benchmark for expected performance.
Table 1: Method Precision
| Parameter | Concentration Level | Coefficient of Variation (CV%) |
| Intra-assay Precision | Low | 3.1% |
| Medium | 2.6% | |
| High | 2.8% | |
| Inter-assay Precision | Low | 3.5% |
| Medium | 3.2% | |
| High | 3.3% |
Data synthesized from Ford et al. (2001).
Table 2: Method Accuracy and Linearity
| Parameter | Value |
| Mean Recovery | 99.7%[1] |
| Limit of Quantification (LOQ) | 0.1 µmol/L[1] |
| Upper Limit of Linearity (ULOL) | 100 µmol/L[1] |
Inter-laboratory Comparison and Proficiency Testing
While the LC-MS/MS method with a ¹³C₂-PBG internal standard demonstrates excellent performance within a single laboratory, ensuring consistency and accuracy across different laboratories is crucial for reliable patient diagnosis and for the comparability of data in multi-center research and clinical trials. This is achieved through inter-laboratory comparison studies, often administered as External Quality Assessment (EQA) or Proficiency Testing (PT) programs.
Organizations such as the College of American Pathologists (CAP), the European Porphyria Network (EPNET), and the Royal College of Pathologists of Australasia Quality Assurance Programs (RCPAQAP) conduct such programs for laboratories performing porphyria testing.
A study by the European Porphyria Network involving 18-21 specialist laboratories reported an average inter-laboratory coefficient of variation (CV) of 50% for various analytes related to porphyria diagnosis, with a range of 12% to 152%. For urinary PBG specifically, the inter-laboratory CV was found to be a significant aspect of analytical performance. This highlights the variability that can exist between laboratories and underscores the importance of participating in EQA schemes to monitor and improve performance.
Participation in these programs allows laboratories to:
-
Benchmark their performance against other laboratories using the same or different methods.
-
Identify potential biases or sources of error in their analytical procedures.
-
Ensure the accuracy and reliability of their patient results.
-
Fulfill requirements for laboratory accreditation.
The logical relationship for ensuring analytical quality in PBG testing is illustrated in the diagram below.
Conclusion
The quantification of urinary porphobilinogen using LC-MS/MS with a ¹³C₂-labeled internal standard is a robust and reliable method, offering high sensitivity and specificity. The detailed experimental protocol and performance data presented in this guide serve as a valuable resource for laboratories implementing or currently using this method. While single-laboratory validation demonstrates excellent precision and accuracy, participation in inter-laboratory comparison programs is essential for ensuring the broader consistency and reliability of results across different testing sites. This is paramount for accurate clinical diagnosis, effective patient management, and the generation of comparable data for research and drug development in the field of porphyrias.
References
The Gold Standard for Porphobilinogen Analysis: Advantages of Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in the diagnosis and monitoring of acute neurologic porphyrias, the accurate quantification of porphobilinogen (B132115) (PBG) is paramount. This guide provides an objective comparison of analytical methodologies, highlighting the superior performance of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) over traditional colorimetric and ion-exchange methods.
The use of a stable isotope-labeled internal standard (SIL-IS) in bioanalysis has become the benchmark for achieving the highest levels of accuracy and precision.[1][2] A SIL-IS is a form of the analyte where some atoms have been substituted with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N).[1] This modification makes it distinguishable by mass spectrometry, while ensuring its chemical and physical properties are nearly identical to the endogenous analyte.[3] This near-perfect mimicry allows the SIL-IS to effectively compensate for variations throughout the entire analytical process, from sample preparation to detection.[4]
Unparalleled Analytical Performance: A Head-to-Head Comparison
The measurement of PBG is crucial for diagnosing acute porphyrias, a group of rare metabolic disorders.[5] Historically, colorimetric assays, such as those based on the Mauzerall and Granick method, and quantitative anion-exchange column methods have been employed.[6][7] However, these methods are hampered by a lack of analytical and clinical sensitivity and specificity.[5][8] The advent of LC-MS/MS utilizing a stable isotope dilution strategy has revolutionized PBG analysis, offering significantly greater analytical specificity and improved clinical outcomes.[8][9]
Experimental data consistently demonstrates the superiority of the LC-MS/MS method with a SIL-IS. This approach provides more accurate and reliable results, leading to better-informed clinical decisions.
| Parameter | LC-MS/MS with SIL-IS | Anion-Exchange Column Method | Colorimetric Assays |
| Specificity | High (distinguishes PBG from interfering substances) | Moderate (prone to interferences) | Low (susceptible to false positives) |
| Sensitivity | High (low limit of quantification) | Moderate | Low |
| Precision (%CV) | Typically <10%[1][10] | Can be >15%[1] | Variable and often poor |
| Accuracy | High | Lower, often overestimates PBG levels[8] | Low |
| Clinical Utility | High diagnostic sensitivity and specificity[5] | Can miss diagnoses in confirmed porphyria patients[5] | High rate of false positives and negatives |
Supporting Experimental Data
A comparative study between an LC-MS/MS method using [2,4-¹³C]PBG as an internal standard and a quantitative anion-exchange column method yielded the following regression equation: y = 0.84x + 0.74 (where y is the anion-exchange method and x is the LC-MS/MS method), with a correlation coefficient (r) of 0.85.[8] This indicates a systematic difference between the two methods, with the anion-exchange method generally reporting higher PBG values.
Furthermore, in a study of 85 samples with PBG levels below 0.5 mg/24h as determined by LC-MS/MS, the anion-exchange method reported values greater than 2.0 mg/24h in 9.4% of cases.[8] Conversely, in 11 patients with confirmed acute porphyria and elevated PBG by LC-MS/MS, two had results within the normal reference interval when measured by the anion-exchange method.[5]
Precision of the LC-MS/MS Method
The precision of the LC-MS/MS method for PBG analysis is consistently high, as demonstrated by low coefficients of variation (CV).
| Mean PBG Concentration (mg/L) | Intra-assay CV (%) | Inter-assay CV (%) |
| 0.24 | 2.6 - 3.1 | 3.2 - 3.5 |
| 1.18 | 2.6 - 3.1 | 3.2 - 3.5 |
| 2.15 | 2.6 - 3.1 | 3.2 - 3.5 |
| Data from a study utilizing a stable isotope dilution LC-MS/MS method.[8] |
Experimental Workflow and Protocols
The use of a stable isotope-labeled internal standard is integral to the LC-MS/MS workflow for PBG analysis. The following provides a detailed methodology for this gold-standard approach.
Figure 1. Experimental workflow for PBG analysis using a stable isotope-labeled internal standard with LC-MS/MS.
Key Experimental Protocol:
-
Sample Collection and Preparation : A urine sample (e.g., 1 mL) is collected and protected from light.[5][11] A known amount of the stable isotope-labeled PBG internal standard (e.g., [2,4-¹³C]PBG) is added to the urine sample.[8]
-
Solid-Phase Extraction (SPE) : The sample is then subjected to solid-phase extraction to remove interfering matrix components.[8][12] This step purifies and concentrates the analyte and the internal standard.
-
LC-MS/MS Analysis : The purified extract is injected into an LC-MS/MS system.
-
Liquid Chromatography (LC) : The PBG and its labeled internal standard are separated from other components on a chromatographic column.[12]
-
Tandem Mass Spectrometry (MS/MS) : The separated compounds are ionized and detected by the mass spectrometer. Specific precursor-to-product ion transitions are monitored for both the native PBG (e.g., m/z 227 to 210) and the stable isotope-labeled internal standard (e.g., m/z 229 to 212 for [2,4-¹³C]PBG).[8][13]
-
-
Quantification : The concentration of PBG in the original sample is determined by calculating the ratio of the peak area of the native PBG to the peak area of the known concentration of the internal standard and comparing this to a calibration curve.[1]
The Heme Biosynthesis Pathway and the Role of PBG
Porphobilinogen is a key intermediate in the heme biosynthesis pathway. Deficiencies in specific enzymes in this pathway lead to the accumulation of porphyrin precursors, including PBG, which is characteristic of acute porphyrias.
Figure 2. Simplified heme biosynthesis pathway highlighting the position of porphobilinogen (PBG).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Tests for Porphyria Diagnosis - American Porphyria Foundation [porphyriafoundation.org]
- 8. Quantitative measurement of porphobilinogen in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Quantitative measurement of porphobilinogen in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 10. Development and validation of an LC-MS/MS method for measurement of porphobilinogen in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Porphyrins and Porphobilinogen (PBG), Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 12. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Porphobilinogen-13C2 Isotopic Standards in Proficiency Testing
For researchers, scientists, and professionals in drug development, the accurate quantification of porphobilinogen (B132115) (PBG) is critical in the diagnosis and monitoring of acute porphyrias. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for urinary PBG analysis, offering superior specificity and sensitivity compared to traditional colorimetric methods. This guide provides a detailed comparison of the performance characteristics of commercially available Porphobilinogen-13C2 and other stable isotope-labeled PBG internal standards, supported by experimental data from published literature and insights from proficiency testing programs.
Performance Characteristics of Porphobilinogen Isotopic Standards
The two primary stable isotope-labeled internal standards for PBG analysis are 5-(aminoethyl)-4-(carboxymethyl)-1H-2,4-[¹³C]pyrrole-3-propanoic acid, hereafter referred to as Porphobilinogen-¹³C₂ , and a dually labeled analog, Porphobilinogen-¹³C₂,¹⁵N . Both internal standards are designed to mimic the chemical behavior of endogenous PBG, ensuring accurate quantification by correcting for variations during sample preparation and analysis.
Quantitative Performance Data
The following tables summarize the key performance characteristics of LC-MS/MS methods utilizing these isotopic standards, as reported in peer-reviewed studies.
Table 1: Analytical Performance of Porphobilinogen-¹³C₂
| Performance Metric | Reported Value(s) | Source |
| Linearity | 0.1 - 2.0 mg/L | [1] |
| Intra-assay Precision (CV%) | 2.6 - 3.1% | [1] |
| Inter-assay Precision (CV%) | 3.2 - 3.5% | [1] |
| Lower Limit of Quantitation (LLOQ) | 1.0 µmol/L | [2] |
| Recovery | ~85% (after SPE) | [2] |
Table 2: Analytical Performance of Porphobilinogen-¹³C₂,¹⁵N
| Performance Metric | Reported Value(s) | Source |
| Linearity | 0.1 - 100 µmol/L | [3] |
| Total Imprecision (CV%) | < 16% | [3] |
| Mean Recovery | 99.7% | [3] |
| Limit of Quantitation (LOQ) | 0.1 µmol/L | [3] |
Table 3: Inter-laboratory Performance from Proficiency Testing (European Porphyria Network)
| Analyte | Inter-laboratory CV% | Source |
| Urinary Porphobilinogen (PBG) | 12% - 152% (average 50%) | [4][5] |
Note: The wide range of the inter-laboratory CV from the EPNET proficiency testing scheme highlights the variability in analytical performance across different specialist laboratories, though the specific internal standards used by each participating lab are not detailed in the report.[4][5]
Experimental Protocols
The following is a generalized experimental protocol for the quantification of urinary PBG using a stable isotope dilution LC-MS/MS method.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Aliquoting: Take a 1 mL aliquot of the urine sample.
-
Internal Standard Spiking: Add a known concentration of the Porphobilinogen-¹³C₂ or Porphobilinogen-¹³C₂,¹⁵N internal standard to the urine aliquot.
-
Dilution: Dilute the sample with water.
-
SPE Cartridge Conditioning: Condition a silica-based or polymeric reversed-phase SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Apply the diluted urine sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the PBG and the internal standard from the cartridge using an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample into a liquid chromatograph equipped with a suitable column (e.g., C18). A gradient elution is typically used to separate PBG from other urinary components.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both native PBG and the stable isotope-labeled internal standard.
-
Quantification: The concentration of endogenous PBG is determined by comparing the peak area ratio of the native PBG to the internal standard against a calibration curve.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical comparison between the two primary isotopic standards, the following diagrams are provided.
Commercial Availability
Both Porphobilinogen-¹³C₂ and Porphobilinogen-¹³C₂,¹⁵N are available from several commercial suppliers of stable isotope-labeled compounds and analytical standards. Researchers should consult the catalogs of vendors such as MedchemExpress and LGC Standards for product specifications and availability.[6][7]
Conclusion
The use of stable isotope-labeled internal standards, particularly Porphobilinogen-¹³C₂ and Porphobilinogen-¹³C₂,¹⁵N, in LC-MS/MS analysis provides a robust and accurate method for the quantification of urinary PBG. While both standards demonstrate excellent performance in terms of linearity, precision, and recovery, the dually labeled Porphobilinogen-¹³C₂,¹⁵N may offer a slight advantage in terms of higher reported recovery and a wider linear range in some studies. However, the choice of internal standard should be based on the specific requirements of the assay, instrument sensitivity, and commercial availability. The significant inter-laboratory variation observed in proficiency testing underscores the importance of rigorous method validation and ongoing quality control to ensure reliable diagnostic results.
References
- 1. Quantitative measurement of porphobilinogen in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Development and validation of an LC-MS/MS method for measurement of porphobilinogen in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. European specialist porphyria laboratories: diagnostic strategies, analytical quality, clinical interpretation, and reporting as assessed by an external quality assurance program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound,15N | LGC Standards [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
Navigating Regulatory Landscapes: A Comparative Guide to Analytical Method Validation for Porphobilinogen using Porphobilinogen-13C2
For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is critical for both clinical diagnostics and therapeutic monitoring. Porphobilinogen (B132115) (PBG), a key biomarker for the diagnosis of acute porphyrias, requires robust and reliable analytical methods.[1][2][3] The choice of analytical methodology and internal standard is paramount in ensuring data quality and regulatory acceptance. This guide provides a comprehensive comparison of an advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Porphobilinogen-13C2, against traditional colorimetric and anion-exchange methods. This comparison is framed within the context of regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which emphasize the importance of thorough method validation to ensure data integrity.[4][5]
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely considered the "gold standard" in quantitative bioanalysis.[4] SIL-ISs closely mimic the physicochemical properties of the analyte, allowing for effective correction of variability during sample preparation and analysis, such as matrix effects and extraction recovery.[4][6] This leads to superior accuracy and precision compared to alternative methods.[4]
Comparison of Analytical Methods for Porphobilinogen Quantification
The following tables summarize the performance characteristics of the LC-MS/MS method with this compound internal standard against older, yet still utilized, analytical techniques.
Table 1: Performance Characteristics of Porphobilinogen (PBG) Assays
| Parameter | LC-MS/MS with this compound IS | Anion-Exchange Column Method | Colorimetric Assays |
| Principle | Separation by liquid chromatography and detection by mass spectrometry, using a stable isotope-labeled internal standard for quantification. | Separation of PBG from interfering substances using an ion-exchange resin, followed by spectrophotometric measurement after reaction with Ehrlich's reagent.[2][3][7] | Direct reaction of urine with Ehrlich's reagent to produce a colored product, which is then measured spectrophotometrically.[2][8] |
| Linearity | Excellent (r² > 0.99)[7] | Not explicitly stated, but generally good for quantitative methods. | Prone to interferences, linearity can be compromised. |
| Lower Limit of Quantification (LLOQ) | 0.1 µmol/L[1] | Higher than LC-MS/MS, may not detect slightly elevated levels. | 10-20 times the upper limit of normal, leading to poor clinical sensitivity for early or mild cases.[7] |
| Accuracy | 88.2% to 110%[9] | Can be affected by interfering substances, leading to inaccuracies. | Low specificity results in frequent over-estimation of PBG levels.[9] |
| Precision (CV%) | Inter-assay: 3.2-3.5%, Intra-assay: 2.6-3.1%[2][3] | Generally higher CVs than LC-MS/MS. | Variable, and often poor at low concentrations. |
| Specificity | High, distinguishes PBG from structurally similar compounds. | Improved over direct colorimetric, but can still have interferences.[7] | Low, susceptible to interference from other urinary compounds, leading to false positives.[2][3] |
| Throughput | High, with analysis times as short as 2.3 minutes per sample.[2][3] | Time- and staff-consuming.[7] | Relatively rapid, but often requires further confirmatory testing. |
Table 2: Regulatory Compliance and Method Suitability
| Feature | LC-MS/MS with this compound IS | Anion-Exchange Column Method | Colorimetric Assays |
| Use of Internal Standard | Ideal (Stable Isotope-Labeled) | Not inherently part of the method. | Not applicable. |
| Adherence to FDA/EMA Guidelines | Strongly aligns with recommendations for a well-characterized and consistently performing IS.[4][6] | Lacks the robustness and specificity advocated by modern guidelines. | Does not meet the specificity and reliability standards for modern bioanalytical validation. |
| Clinical Sensitivity & Specificity | Exhibits greater analytical specificity and improved clinical sensitivity and specificity.[2][3] | Can produce false positives and may miss clinically significant elevations in PBG.[2][3] | Lacks the sensitivity and specificity for reliable diagnosis of acute porphyrias.[2][3] |
| Recommendation for Drug Development | Highly recommended for its accuracy, precision, and regulatory acceptance. | Not recommended for pivotal studies due to potential for inaccurate data. | Unsuitable for clinical trials and diagnostic applications requiring high accuracy. |
Visualizing the Workflow and Validation Process
The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of Porphobilinogen and the logical flow of the analytical method validation process as guided by regulatory bodies.
Caption: Experimental workflow for PBG analysis by LC-MS/MS.
Caption: Logical flow of analytical method validation.
Detailed Experimental Protocol: LC-MS/MS for Porphobilinogen
This protocol is a synthesized representation based on published validated methods.[1][2][3][9]
1. Objective: To quantify the concentration of Porphobilinogen (PBG) in human urine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard (this compound).
2. Materials and Reagents:
-
Porphobilinogen (PBG) reference standard
-
This compound internal standard (IS)
-
Methanol, acetonitrile (B52724), formic acid (LC-MS grade)
-
Deionized water
-
Anion exchange solid-phase extraction (SPE) cartridges
-
Human urine (for calibration standards and quality controls)
3. Instrumentation:
-
High-performance liquid chromatograph (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
4. Preparation of Stock Solutions, Calibration Standards, and Quality Controls:
-
Prepare stock solutions of PBG and this compound IS in a suitable solvent (e.g., 0.1 M acetic acid).
-
Prepare a series of working standard solutions by serially diluting the PBG stock solution.
-
Prepare calibration standards by spiking blank human urine with the working standard solutions to achieve a concentration range (e.g., 0.1 to 100 µmol/L).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner as the calibration standards.
5. Sample Preparation:
-
To a 50 µL aliquot of urine sample, calibration standard, or QC, add a fixed amount of the this compound IS working solution.
-
Vortex mix the samples.
-
Perform solid-phase extraction using anion exchange cartridges.
-
Condition the cartridges.
-
Load the sample.
-
Wash the cartridges to remove interfering substances.
-
Elute the PBG and IS with an appropriate elution solvent.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
6. LC-MS/MS Analysis:
-
LC Conditions:
-
Column: A suitable reverse-phase column (e.g., C8 or C18).
-
Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.
-
Flow Rate: As optimized for the column.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
7. Data Analysis:
-
Integrate the peak areas for both the PBG and this compound SRM transitions.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of PBG in the unknown samples and QCs from the calibration curve.
8. Acceptance Criteria for a Validated Run:
-
The correlation coefficient (r) of the calibration curve should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
-
At least 2/3 of the QC samples must be within ±15% of their nominal concentrations.
This guide underscores the superiority of the LC-MS/MS method with this compound as an internal standard for the quantification of PBG. Its high sensitivity, specificity, accuracy, and alignment with regulatory expectations make it the preferred method for reliable clinical diagnostic and drug development applications.
References
- 1. Development and validation of an LC-MS/MS method for measurement of porphobilinogen in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative measurement of porphobilinogen in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Performance of Screening Tests for Porphyria | Semantic Scholar [semanticscholar.org]
- 9. A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Porphobilinogen Isotopologues: A Guide for Researchers
For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is indispensable for elucidating metabolic pathways, quantifying metabolites, and understanding enzyme mechanisms. Porphobilinogen (B132115) (PBG), a key intermediate in the biosynthesis of porphyrins such as heme, is no exception. The strategic replacement of atoms with their heavier, stable isotopes provides a powerful tool to probe the intricate steps of heme synthesis and to develop diagnostic methods for related disorders. This guide offers a comparative analysis of different isotopologues of Porphobilinogen, summarizing their synthesis, analytical characteristics, and applications, supported by experimental data.
Introduction to Porphobilinogen and its Isotopologues
Porphobilinogen is a pyrrole (B145914) derivative that serves as the monomeric precursor for the synthesis of tetrapyrroles. In the heme biosynthetic pathway, four molecules of PBG are sequentially condensed by the enzyme porphobilinogen deaminase (also known as hydroxymethylbilane (B3061235) synthase) to form the linear tetrapyrrole, hydroxymethylbilane. This is a critical step in the formation of heme, chlorophylls, and vitamin B12.
Isotopologues of PBG are molecules in which one or more atoms have been replaced by their stable isotopes, most commonly deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). These labeled compounds are chemically identical to their unlabeled counterparts but possess a greater mass. This mass difference allows them to be distinguished and traced using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The choice of isotope and the position of labeling depend on the specific application, ranging from use as internal standards for quantification to probes for studying reaction mechanisms.
Comparative Data of Porphobilinogen Isotopologues
The following tables summarize key quantitative data for different isotopologues of Porphobilinogen, focusing on their application in mass spectrometry and their synthesis.
| Isotopologue | Labeling Position(s) | Precursor Ion (m/z) | Product Ion (m/z) | Primary Application |
| Unlabeled Porphobilinogen | - | 227 | 210 | Analyte in quantitative assays |
| [2,4-¹³C₂]Porphobilinogen | Carbon atoms 2 and 4 of the pyrrole ring | 229 | 212 | Internal standard for LC-MS/MS quantification of PBG[1] |
| [11-¹³C]Porphobilinogen | Carbon atom of the aminomethyl group | - | - | Mechanistic studies of porphyrin biosynthesis using ¹³C-NMR[2][3] |
| [3-¹³C]Porphobilinogen | Carbon atom 3 of the pyrrole ring | - | - | Site-specific isotopic labeling for biosynthetic and spectroscopic studies[4] |
| [4-¹³C]Porphobilinogen | Carbon atom 4 of the pyrrole ring | - | - | Site-specific isotopic labeling for biosynthetic and spectroscopic studies[4] |
| [11-S]-[11-²H₁]Porphobilinogen | Pro-S hydrogen of the aminomethyl group | - | - | Stereochemical studies of hydroxymethylbilane synthase[5] |
| [11-R]-[11-²H₁]Porphobilinogen | Pro-R hydrogen of the aminomethyl group | - | - | Stereochemical studies of hydroxymethylbilane synthase[5] |
Experimental Protocols
Synthesis of Isotopically Labeled Porphobilinogen
The synthesis of isotopically labeled PBG often involves multi-step chemical reactions starting from simple, commercially available labeled precursors.
Synthesis of [11-¹³C]Porphobilinogen: This isotopologue can be synthesized from [¹³C]methanol. The synthetic route involves the conversion of the labeled methanol (B129727) into a key building block that is then incorporated into the porphobilinogen structure.[2]
Synthesis of Stereospecifically Deuterated Porphobilinogen ([11-S]- and [11-R]-[11-²H₁]PBG): A detailed synthetic route allows for the preparation of both the (11S)-[11-²H₁] and the (11R)-[11-²H₁] enantiomers of porphobilinogen. The absolute configurations and enantiomeric purity of these compounds are crucial for their application and are typically established by degradation to a derivative of [2-²H₁]glycine of known stereochemistry.[5]
Synthesis of [3-¹³C]-, [4-¹³C]-, and [11-¹³C]-Porphobilinogen: Site-specific labeling at positions 3, 4, and 11 of the porphobilinogen molecule can be achieved through the condensation of specifically labeled building blocks. For instance, [4-¹³C]-porphobilinogen can be prepared from methyl [4-¹³C]-4-nitrobutyrate. These methods allow for the introduction of ¹³C and ¹⁵N isotopes at various positions within the molecule.[4]
Quantitative Analysis of Porphobilinogen using LC-MS/MS with a ¹³C-Labeled Internal Standard
Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of PBG in biological samples, such as urine. The use of a stable isotope-labeled internal standard, such as [2,4-¹³C₂]Porphobilinogen, is essential for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Sample Preparation: Urine samples are typically subjected to solid-phase extraction to purify and concentrate the analyte and internal standard before analysis.
LC-MS/MS Analysis: The analysis is performed in the selected-reaction monitoring (SRM) mode. For unlabeled PBG, the transition of the precursor ion at m/z 227 to the product ion at m/z 210 is monitored. For the [2,4-¹³C₂]PBG internal standard, the transition monitored is from m/z 229 to m/z 212.[1] The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of PBG in the sample.
Visualizing the Role of PBG Isotopologues in Heme Biosynthesis
The following diagram illustrates the initial steps of the heme biosynthetic pathway, highlighting where different isotopologues of Porphobilinogen can be used to study this process.
Caption: Heme biosynthesis pathway showing the utility of PBG isotopologues.
Applications in Research and Drug Development
The use of Porphobilinogen isotopologues offers significant advantages in various research and development areas:
-
Mechanistic Enzymology: Isotopically labeled PBG is instrumental in elucidating the reaction mechanisms of enzymes in the heme biosynthesis pathway. For example, stereospecifically deuterated PBG has been used to demonstrate the stereochemical course of the reaction catalyzed by hydroxymethylbilane synthase.[5] ¹³C-labeled PBG allows for the tracking of carbon atoms during the enzymatic conversion to porphyrins using NMR spectroscopy.[2][3]
-
Metabolic Flux Analysis: In the context of drug development, understanding how a drug candidate affects metabolic pathways is crucial. Labeled PBG can be used to trace the flux through the heme biosynthesis pathway and to assess the impact of xenobiotics on this essential process.
-
Clinical Diagnostics: The most prominent application is in the accurate quantification of PBG in urine for the diagnosis and monitoring of acute porphyrias, a group of genetic disorders affecting heme synthesis. The use of ¹³C-labeled PBG as an internal standard in LC-MS/MS methods has significantly improved the accuracy and reliability of these diagnostic tests.[1]
-
Kinetic Isotope Effect Studies: The substitution of a hydrogen atom with deuterium can lead to a decrease in the rate of a chemical reaction if the cleavage of the C-H bond is the rate-determining step. This "kinetic isotope effect" can be exploited using deuterated PBG to study the rate-limiting steps in the enzymatic reactions of the heme pathway.
Conclusion
The synthesis and application of various Porphobilinogen isotopologues provide researchers with a versatile toolkit to investigate the fundamental processes of heme biosynthesis and to develop robust analytical methods for clinical diagnostics. While ¹³C-labeled PBG, particularly [2,4-¹³C₂]PBG, has become the gold standard for quantitative analysis, other isotopologues, including those labeled with deuterium and specifically positioned ¹³C atoms, offer unique advantages for detailed mechanistic and stereochemical studies. The continued development of synthetic methodologies for novel isotopologues will undoubtedly open new avenues for research in porphyrin metabolism and its role in health and disease.
References
- 1. Quantitative measurement of porphobilinogen in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of porphyrin biosynthesis by 13C-nuclear magnetic resonance; synthesis of [13C]porphobilinogen and its incorporation into protoporphyrin-IX - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Biosynthesis of porphyrins and corrins. 1. 1H and 13C NMR spectra of (hydroxymethyl)bilane and uroporphyrinogens I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of porphyrins and related macrocycles. Part 52. Synthesis of (11-S [ ] )-[11-2H1]porphobilinogen and the (11R)-enantiomer for stereochemical studies on hydroxymethylbilane synthase (porphobilinogen deaminase) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Porphobilinogen-13C2: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of Porphobilinogen-13C2 in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
This compound is a stable, non-radioactive isotopically labeled compound. Therefore, its disposal is governed by the chemical properties of the parent molecule, Porphobilinogen. Safety Data Sheets (SDS) for Porphobilinogen indicate that it is a hazardous substance, classified as a skin and eye irritant, and may cause respiratory irritation. The toxicological properties of Porphobilinogen are not fully characterized, and it should be handled with care as a potentially harmful substance.
Key Safety and Handling Information
Prior to disposal, it is imperative to handle this compound with appropriate safety measures to minimize exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling the solid form and there is a risk of dust generation, use a NIOSH-approved respirator.
Engineering Controls:
-
All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood.
Porphobilinogen Stability and Storage of Waste
Proper storage of this compound waste is crucial to prevent degradation and potential formation of unknown byproducts. Porphobilinogen is sensitive to light, temperature, and pH.
| Parameter | Condition for Optimal Stability | Notes |
| pH | 6.0 - 7.0 | Porphobilinogen is susceptible to degradation at a pH below 5.0. |
| Temperature | Refrigerated or Frozen | To prevent degradation, waste solutions should be kept cool. |
| Light | Protect from Light | Exposure to light, especially for more than 4 hours, can cause degradation. Waste containers should be opaque or stored in a dark location. |
Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste contractor. Do not attempt to neutralize or treat the chemical waste in the laboratory without specific, validated protocols and approval from your institution's Environmental Health and Safety (EHS) department.
1. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
The waste should be classified as non-halogenated organic waste.
-
Do not mix this compound waste with:
-
Strong acids
-
Strong bases
-
Oxidizing agents
-
Halogenated solvents
-
Other incompatible chemical waste streams
-
2. Waste Container Management:
-
Container Type: Use a leak-proof, screw-cap container that is compatible with the waste. For solutions, ensure the container material is appropriate for the solvent used.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Storage: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials. The storage area should be cool and dark.
3. Handling of Spills:
-
In the event of a spill, evacuate the immediate area and alert personnel.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbent material and any contaminated debris and place it into the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
4. Arranging for Disposal:
-
When the waste container is full, or in accordance with your institution's policies (e.g., maximum storage time), contact your EHS department to arrange for pickup and disposal.
-
Complete all necessary waste disposal forms accurately and in their entirety.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.
Essential Safety and Logistical Information for Handling Porphobilinogen-13C2
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential procedural guidance for the safe handling and disposal of Porphobilinogen-13C2, a stable isotope-labeled compound. The following information is designed to ensure the safety of laboratory personnel and the integrity of the product.
I. Understanding the Compound
This compound is a non-radioactive, stable isotope-labeled form of Porphobilinogen. The primary safety considerations are therefore determined by the chemical properties of the parent molecule, Porphobilinogen, rather than radiological hazards. Porphobilinogen is a pyrrole (B145914) derivative and an intermediate in the biosynthesis of porphyrins.
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | C₈¹³C₂H₁₄N₂O₄ |
| Appearance | Powder |
| Storage Temperature | -20°C |
Source: Sigma-Aldrich, Frontier Specialty Chemicals[1][2]
II. Hazard Identification and Personal Protective Equipment (PPE)
While Porphobilinogen is not classified as a highly toxic substance, it is categorized as a skin and eye irritant and may cause respiratory irritation.[3] Therefore, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must meet ANSI Z.87.1 standards. |
| Hand Protection | Disposable nitrile gloves | Standard laboratory grade. |
| Body Protection | Laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Dust mask (e.g., N95) | Recommended when handling the powder outside of a chemical fume hood. |
III. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage.
-
Store the compound in a tightly sealed container at -20°C in a dry place, protected from light.[1][4][5][6][7][8]
2. Handling and Preparation of Solutions:
-
All handling of the solid powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.
-
When weighing the powder, use an analytical balance within a ventilated enclosure if possible.
-
To prepare a solution, slowly add the powder to the desired solvent (e.g., 1 M NH4OH) to avoid generating dust.
Experimental Workflow for Handling this compound:
IV. Disposal Plan
As Porphobilinogen is not classified as a hazardous chemical, this compound can be disposed of as non-hazardous waste, in accordance with institutional and local regulations.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused solid this compound | Dispose of in a designated, labeled container for non-hazardous solid chemical waste.[9][10] |
| Empty containers | Rinse with an appropriate solvent. The empty, rinsed container can then be disposed of in the regular trash.[9][11] |
| Contaminated disposables (e.g., gloves, weigh boats) | Place in a sealed bag and dispose of in the designated non-hazardous laboratory waste stream. |
| Aqueous solutions | Neutralize if necessary, then dispose of down the sanitary sewer with copious amounts of water, provided it is permitted by local regulations.[9][12] |
Important Considerations:
-
Always consult your institution's specific guidelines for chemical waste disposal.
-
Never dispose of solid chemical waste in the regular trash or down the drain unless explicitly permitted.
-
Ensure that waste containers are clearly labeled to avoid accidental mixing with hazardous waste.[11]
References
- 1. Porphobilinogen | [frontierspecialtychemicals.com]
- 2. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 3. Porphobilinogen | C10H14N2O4 | CID 1021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Test Details [utmb.edu]
- 5. labcorp.com [labcorp.com]
- 6. Porphyrins & Porphobilinogen [healthcare.uiowa.edu]
- 7. labcorp.com [labcorp.com]
- 8. one-dh.testcatalog.org [one-dh.testcatalog.org]
- 9. sfasu.edu [sfasu.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
